WYC-209
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDAYVUHYVJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Retinoid WYC-209: A Multi-Faceted Approach to Eliminating Cancer Stem-Like Cells
A Technical Overview of the Mechanism of Action, Preclinical Efficacy, and Experimental Validation
Executive Summary
WYC-209 is a novel synthetic retinoid demonstrating significant promise in the targeted elimination of tumor-repopulating cells (TRCs), a subpopulation of cancer cells with stem-like properties that contribute to metastasis and therapeutic resistance.[1] This document provides an in-depth technical guide on the core mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. This compound functions as a potent retinoic acid receptor (RAR) agonist, initiating a unique signaling cascade that culminates in apoptotic cell death of malignant cells with minimal toxicity to non-cancerous cells.[2][3] Its mechanism involves the novel translocation of RARγ from the nucleus to the cytoplasm, leading to cytoskeletal tension reduction, chromatin decondensation, and enhanced DNA damage, ultimately triggering apoptosis.[4] Preclinical data underscores its potential as a next-generation therapeutic for various malignancies.
Core Mechanism of Action: A Dual Assault on Cellular Integrity
This compound's primary molecular target is the family of retinoic acid receptors (RARs), which are well-established tumor suppressors.[1] Unlike naturally occurring retinoids such as all-trans retinoic acid (ATRA), this compound exhibits a distinct and highly potent mechanism for inducing apoptosis in cancer stem-like cells.[4][5]
The binding of this compound to RARγ initiates its translocation from the nucleus to the cytoplasm. This event is a critical departure from the canonical nuclear function of RARs and sets in motion a cascade of events that dismantle the cell's structural and genetic integrity.[4]
Cytoskeletal Tension Reduction and Chromatin Decondensation
The cytoplasmic relocalization of RARγ leads to a significant downregulation of the Cdc42 promoter, resulting in decreased expression of the Cdc42 protein.[4] This, in turn, reduces the formation of filamentous-actin (F-actin) and subsequently diminishes cytoskeletal tension.[4] This reduction in mechanical stress on the nucleus facilitates the decondensation of chromatin, making the DNA more accessible and vulnerable to damage.[4]
Induction of Apoptosis via the Caspase 3 Pathway
The culmination of enhanced DNA damage is the induction of programmed cell death, or apoptosis. This compound primarily triggers this process through the activation of the caspase 3 pathway.[1][2][3] This is evidenced by the increased expression of cleaved PARP and cleaved Caspase 3 in treated cells.[5] Furthermore, this compound has been shown to regulate the Sox2 gene, which is crucial for the self-renewal of cancer stem cells, thereby inhibiting their proliferative capacity.[1]
Quantitative Efficacy and In Vitro Performance
This compound has demonstrated superior potency in comparison to conventional chemotherapeutic agents and other retinoids across various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Assay |
| This compound | Malignant Murine Melanoma TRCs | 0.19 | MTT Assay |
| This compound | B16-F1 TRCs | ~1 | MTT Assay |
| All-trans retinoic acid (ATRA) | B16-F1 TRCs | >100 | MTT Assay |
| Tazarotene | B16-F1 TRCs | >100 | MTT Assay |
| Cisplatin | B16-F1 TRCs | ~20 | MTT Assay |
Data compiled from multiple sources.[2][3][5]
In addition to its potent cytotoxic effects, this compound exhibits a long-lasting impact on TRCs in culture, with no signs of regrowth observed up to five days after drug removal.[2] This suggests a potential for durable responses and a reduced likelihood of relapse.
In Vivo Efficacy: Inhibition of Metastasis
Preclinical studies in animal models have corroborated the in vitro findings. In an immune-competent C57BL/6 mouse model of lung metastasis, intravenous administration of this compound significantly inhibited the formation of metastatic nodules.
| Treatment Group | Dosage (mg/kg) | Incidence of Lung Metastases |
| Control | - | - |
| This compound | 0.022 | 4 out of 8 mice |
| This compound | 0.22 | 1 out of 8 mice |
Data from in vivo studies in C57BL/6 mice.[2]
These findings highlight the potential of this compound to not only eliminate primary tumor-repopulating cells but also to prevent the metastatic spread of cancer.
Experimental Protocols
Cell Viability (MTT) Assay
-
Tumor-repopulating cells (TRCs) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound, ATRA, tazarotene, or cisplatin for 48 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values were calculated from the dose-response curves.[5]
Apoptosis Assay (Flow Cytometry)
-
B16 TRCs were treated with the indicated compounds for 24 hours.
-
Cells were harvested and washed with cold PBS.
-
Cells were resuspended in 1X Binding Buffer.
-
FITC-Annexin V and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed by flow cytometry. Annexin V positive cells are indicative of apoptosis.[5]
Western Blot Analysis
-
TRCs were treated with the indicated compounds for various durations.
-
Cells were lysed and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against γH2AX, Cleaved PARP, and Cleaved Caspase 3.
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound inducing apoptosis in TRCs.
Caption: Workflow of preclinical evaluation of this compound.
References
- 1. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
WYC-209: A Technical Guide to a Novel Synthetic Retinoid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYC-209 is a novel synthetic retinoid that has emerged as a promising agent in oncology research. Acting as a potent retinoic acid receptor (RAR) agonist, this compound has demonstrated significant anti-cancer activity in a range of preclinical models. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis. Their therapeutic potential in cancer has been an area of intense research. This compound is a synthetic retinoid designed to overcome some of the limitations of natural retinoids, such as toxicity and instability.[1][2] It exhibits high efficacy and reduced toxicity in preclinical models of various cancers, including melanoma, gastric cancer, and others.[3][4] This document outlines the core scientific and technical information related to this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by functioning as a retinoic acid receptor (RAR) agonist.[5] Its binding to RARs initiates a cascade of molecular events that ultimately lead to the inhibition of cancer cell growth and survival. The primary mechanism involves the induction of apoptosis, largely through the caspase-3 pathway.[1][6]
Furthermore, recent studies have elucidated this compound's impact on other critical signaling pathways. In gastric cancer, for instance, this compound has been shown to down-regulate the expression of fibroblast growth factor-18 (FGF-18) by inhibiting the activation of the STAT3 signaling pathway.[4] Another key aspect of its mechanism involves the induction of retinoic acid receptor gamma (RARγ) translocation from the nucleus to the cytoplasm, a process that contributes to its potent apoptotic effects.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound signaling cascade in cancer cells.
Quantitative Data
The efficacy of this compound has been quantified in various preclinical studies. This section summarizes the key findings in tabular format for ease of comparison.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Malignant Murine Melanoma TRCs | Melanoma | 0.19 | [5] |
| AGS | Gastric Cancer | 3.91 | [4] |
| HGC-27 | Gastric Cancer | 4.08 | [4] |
| A2780 | Ovarian Carcinoma | Dose-dependent inhibition | [3] |
| A549 | Lung Adenocarcinoma | Dose-dependent inhibition | [3] |
| MCF-7 | Breast Cancer | Dose-dependent inhibition | [3] |
| MDA-MB-435s | Melanoma | Dose-dependent inhibition | [3] |
| A375 | Malignant Melanoma | Dose-dependent inhibition | [3] |
TRCs: Tumor-Repopulating Cells
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| C57BL/6 Mice | Melanoma Lung Metastasis | 0.022 mg/kg (i.v., every 2 days for 25 days) | 4 out of 8 mice formed lung metastases | [5] |
| C57BL/6 Mice | Melanoma Lung Metastasis | 0.22 mg/kg (i.v., every 2 days for 25 days) | 1 out of 8 mice formed lung metastases (87.5% elimination) | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., AGS, HGC-27)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for 24-48 hours. Harvest both adherent and floating cells and wash twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Western Blot Analysis for Signaling Proteins (STAT3 and RARγ)
This protocol details the detection of key protein markers modulated by this compound.
Materials:
-
This compound treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-RARγ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Metastasis Model
This protocol describes an experimental workflow for evaluating the anti-metastatic potential of this compound in a murine model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Metastatic cancer cells (e.g., B16-F1 melanoma cells)
-
This compound formulation for intravenous injection
-
Sterile PBS
Procedure:
-
Tumor Cell Inoculation: Inject approximately 3 x 10⁴ tumor-repopulating cells intravenously via the tail vein into each mouse.
-
Tumor Establishment: Allow 5 days for the establishment of micrometastases.
-
Treatment: Administer this compound (e.g., 0.022 or 0.22 mg/kg) or vehicle control intravenously every two days for a duration of 25 days.[5]
-
Monitoring: Monitor the health and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs.
-
Metastasis Quantification: Count the number of metastatic nodules on the lung surface.
Visualizations of Experimental Workflows
General Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the field of synthetic retinoids for cancer therapy. Its potent and selective activity against various cancer types, coupled with a favorable toxicity profile in preclinical models, underscores its potential as a future therapeutic agent. The detailed data and protocols presented in this guide are intended to facilitate further research and development of this compound and related compounds. Continued investigation into its diverse mechanisms of action and its efficacy in a broader range of cancer models is warranted.
References
- 1. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
WYC-209: A Novel Retinoid Targeting Tumor-Repopulating Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of drug resistance in cancer remains a formidable challenge in oncology. A subpopulation of cancer cells, termed tumor-repopulating cells (TRCs) or cancer stem cells (CSCs), is widely implicated in tumor initiation, progression, metastasis, and relapse. These cells are notoriously resistant to conventional chemotherapies. WYC-209, a novel synthetic retinoid, has demonstrated significant potential in targeting and eliminating these resilient TRCs. This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its effects on TRCs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Mechanism of Action of this compound
This compound is a potent agonist of the Retinoic Acid Receptor (RAR)[1]. Its primary mechanism involves inducing apoptosis in TRCs, a programmed cell death pathway, predominantly through the activation of caspase-3[1][2][3][4]. This targeted action against TRCs has been observed across various cancer cell lines, highlighting its broad-spectrum potential[2][3].
Recent studies have further elucidated the intricate molecular pathways modulated by this compound. In gastric cancer, this compound has been shown to down-regulate WNT4 by promoting the binding of RARα to the WNT4 promoter, thereby inhibiting the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival[5].
Furthermore, this compound induces the translocation of RARγ from the nucleus to the cytoplasm. This event leads to a reduction in Cdc42 expression, resulting in the depolymerization of F-actin and a decrease in cellular tension. The subsequent chromatin decondensation facilitates the expression of apoptosis-related genes and enhances DNA damage, ultimately leading to tumor cell death[6].
Quantitative Data on the Efficacy of this compound
The anti-cancer effects of this compound have been quantified in several studies, demonstrating its high potency against TRCs.
| Parameter | Cell Line/Model | Value/Effect | Reference |
| IC50 | Malignant Murine Melanoma TRCs | 0.19 μM | [1][2][4] |
| In Vitro Efficacy | Human Tumor Cell TRCs | Inhibition of growth at 10 μM for 24 hours with a long-lasting effect. TRCs failed to resume growth 5 days after drug washout. | [1] |
| In Vivo Efficacy | C57BL/6 mice with lung metastases | Dose-dependent inhibition of tumor metastasis. At 0.022 mg/kg, 4 out of 8 mice formed metastases. At 0.22 mg/kg, only 1 out of 8 mice formed metastases. | [1] |
| Apoptosis Induction | B16-F1 TRCs | Significantly higher apoptotic ratio compared to ATRA, tazarotene, and cisplatin at equivalent concentrations. | [7] |
Key Experimental Protocols
Selection and Culture of Tumor-Repopulating Cells (TRCs)
A mechanical method is employed to select and culture TRCs from cancer cell lines or primary cancer cells. This method involves culturing single cancer cells in soft fibrin gels. The resulting TRCs are characterized by high expression of the self-renewal gene Sox2 and low expression of the master differentiation gene Mitf, indicating an undifferentiated or partially differentiated state[2].
Apoptosis Assay (FITC-Annexin V and Propidium Iodide)
-
Treat B16 TRCs with this compound (e.g., 10 μM) or control compounds for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive)[7].
In Vivo Tumor Metastasis Model
-
Culture B16-F1 cells in soft fibrin gels for 5 days to form TRCs.
-
Isolate TRCs from the gels.
-
Inject 30,000 TRCs intravenously via the tail vein into immune-competent C57BL/6 mice.
-
After a 5-day waiting period to allow for micrometastases formation, intravenously inject this compound (e.g., 0.022 or 0.22 mg/kg) or a vehicle control every two days for 25 days.
-
At the end of the treatment period, sacrifice the mice and examine the lungs for metastatic nodules[8].
Western Blotting and qRT-PCR
These standard molecular biology techniques are used to detect the expression levels of proteins and mRNA, respectively, in cancer cells treated with this compound. They are crucial for elucidating the effects of this compound on signaling pathways such as the Wnt/β-catenin pathway[5].
Dual-Luciferase Reporter Assay and Chromatin Immunoprecipitation (ChIP)
These assays are employed to investigate the molecular mechanism of gene regulation by this compound. The dual-luciferase reporter assay can confirm the effect of this compound on promoter activity (e.g., WNT4 promoter), while ChIP can verify the binding of transcription factors (e.g., RARα) to specific DNA regions[5].
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathways of this compound in Tumor-Repopulating Cells
Caption: Signaling pathways activated by this compound leading to apoptosis in TRCs.
Experimental Workflow for In Vivo Metastasis Study
Caption: Workflow for the in vivo evaluation of this compound's anti-metastatic effects.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that selectively targets tumor-repopulating cells, a critical driver of cancer progression and treatment failure. Its multi-faceted mechanism of action, involving the induction of apoptosis through caspase-3 activation and the modulation of key signaling pathways like Wnt/β-catenin and RARγ-Cdc42, underscores its potential for overcoming drug resistance. The low toxicity profile observed in preclinical models further enhances its clinical translatability[2][3].
Future research should focus on several key areas. Firstly, a deeper investigation into the broader range of cancer types susceptible to this compound is warranted. Secondly, combination studies with existing chemotherapies or targeted agents could reveal synergistic effects and provide more potent treatment regimens. Finally, the development and validation of biomarkers to identify patients most likely to respond to this compound will be crucial for its successful clinical implementation. The continued exploration of this compound and similar TRC-targeting compounds holds the promise of ushering in a new era of more effective and durable cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of WYC-209: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYC-209 is a novel synthetic retinoid identified through library screening as a potent agonist of the Retinoic Acid Receptor (RAR). It demonstrates significant anti-cancer activity, particularly against tumor-repopulating cells (TRCs), a subpopulation of cancer cells with stem-like properties that contribute to tumor initiation, metastasis, and drug resistance. This compound induces apoptosis in various cancer cell lines through the caspase-3 pathway and exhibits a favorable safety profile in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including key experimental data and methodologies. While clinical data is not yet available, this document outlines the foundational preclinical evidence supporting its potential as a therapeutic candidate.
Discovery
This compound was identified from a proprietary library of synthetic retinoids in a screening campaign designed to discover compounds with potent activity against cancer stem-like cells.[1] Unlike naturally occurring retinoids such as all-trans retinoic acid (ATRA), which can be limited by toxicity and instability, this compound was developed to have a more stable chemical structure and a potentially wider therapeutic window.[1]
Mechanism of Action
This compound functions as a Retinoic Acid Receptor (RAR) agonist.[2][3] Its primary mechanism of anti-cancer activity is the induction of apoptosis, predominantly through the activation of the caspase-3 pathway.[1][3]
RAR-Mediated Signaling
The anti-tumor effects of this compound are initiated by its binding to RARs. This has been confirmed by experiments where the co-administration of RAR antagonists or the silencing of RAR expression with siRNAs mitigates the inhibitory effects of this compound on TRC growth.[1] Upon activation by this compound, RARs modulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.
Induction of Apoptosis
A key downstream effect of this compound-mediated RAR activation is the induction of apoptosis. Treatment of cancer cells with this compound leads to the cleavage and activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[1] This is evidenced by the rescue of TRCs from this compound-induced cell death following pretreatment with a caspase-3 inhibitor.[1]
Modulation of Downstream Signaling Pathways
Recent studies have elucidated additional layers of this compound's mechanism of action, particularly in specific cancer types:
-
STAT3 Signaling in Gastric Cancer: In gastric cancer cells, this compound has been shown to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18), a protein implicated in malignant progression.
-
WNT4 Signaling in Gastric Cancer: this compound can also downregulate the expression of Wnt Family Member 4 (WNT4) by promoting the binding of RARα to the WNT4 promoter, thereby inhibiting gastric cancer progression.
-
RARγ Translocation and Cellular Tension: In melanoma TRCs, this compound induces the translocation of RARγ, which in turn decreases its binding to the promoter of Cdc42, a key regulator of the actin cytoskeleton. This leads to a reduction in F-actin and cellular tension, preceding the onset of apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound in inducing apoptosis in cancer cells.
Caption: Proposed signaling pathway of this compound.
Preclinical Development
The preclinical development of this compound has focused on evaluating its efficacy in various cancer models and assessing its safety profile.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with a particularly pronounced effect on TRCs.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Malignant Murine Melanoma TRCs | Melanoma | 0.19[2][3] |
| AGS | Gastric Cancer | 3.91 |
| HGC-27 | Gastric Cancer | 4.08 |
| A2780 | Ovarian Carcinoma | Data not available |
| A549 | Lung Adenocarcinoma | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| MDA-MB-435s | Melanoma | Data not available |
| A375 | Malignant Melanoma | Data not available |
Data for A2780, A549, MCF-7, MDA-MB-435s, and A375 indicates that this compound inhibits TRC growth in a dose-dependent manner, but specific IC50 values are not publicly available.[3]
In Vivo Efficacy
In vivo studies in murine models have shown that this compound can effectively inhibit tumor metastasis.
Table 2: In Vivo Efficacy of this compound in a Murine Lung Metastasis Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Incidence of Lung Metastases |
| Control (DMSO) | - | Once every two days for 25 days | 8 out of 8 mice |
| This compound | 0.022 | Once every two days for 25 days | 4 out of 8 mice |
| This compound | 0.22 | Once every two days for 25 days | 1 out of 8 mice |
Safety Profile
Preclinical safety assessments have indicated that this compound has a favorable toxicity profile. It has shown little toxic effects in non-cancerous murine 3T3 fibroblasts.[3] Furthermore, studies on its enantiomers, WYC-209A and WYC-209B, revealed negligible blocking activity on the hERG channel, suggesting a low risk of cardiac toxicity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Apoptosis Assay (Annexin V Staining)
This protocol is adapted for the assessment of apoptosis induction by this compound.
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
The following diagram illustrates the workflow for the Annexin V apoptosis assay.
Caption: Workflow for Annexin V apoptosis assay.
Western Blotting for RAR Signaling Components
Objective: To detect changes in the expression and localization of proteins in the RAR signaling pathway following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-RARγ, anti-Cdc42, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as described above.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
Colony Formation Assay
Objective: To assess the long-term proliferative potential of cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat with various concentrations of this compound for a specified period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
Transwell Migration Assay
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., FBS)
-
Crystal violet staining solution
Procedure:
-
Pre-treat cells with this compound or vehicle control.
-
Seed the pre-treated cells in the upper chamber of the transwell insert in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells under a microscope.
Future Directions and Clinical Development
The available data on this compound is limited to preclinical studies. There is no publicly available information regarding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) or its pharmacodynamic properties in vivo. Furthermore, no clinical trials have been registered, and there is no information on any Investigational New Drug (IND) application to regulatory authorities.
The progression of this compound into clinical development will require comprehensive studies to characterize its ADME properties, establish a therapeutic window, and identify a safe and effective dosing regimen for human trials. Future research will likely focus on:
-
Pharmacokinetic studies: To determine the half-life, bioavailability, and metabolism of this compound.
-
Pharmacodynamic studies: To establish a relationship between drug concentration and its therapeutic effect in vivo.
-
IND-enabling toxicology studies: To further evaluate the safety of this compound in animal models.
Should these studies yield positive results, the development of this compound could proceed to Phase I clinical trials to assess its safety and tolerability in human subjects.
Conclusion
This compound is a promising synthetic retinoid with potent anti-cancer activity, particularly against drug-resistant tumor-repopulating cells. Its mechanism of action as an RAR agonist, leading to caspase-3-mediated apoptosis, is well-supported by preclinical data. While the initial efficacy and safety data are encouraging, further studies are required to fully characterize its pharmacokinetic and pharmacodynamic properties and to determine its potential for clinical development. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this novel compound.
References
The Synthetic Retinoid WYC-209: A Comprehensive Technical Guide to its Interaction with Retinoic Acid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between the synthetic retinoid WYC-209 and retinoic acid receptors (RARs). It is designed to offer a detailed understanding of its mechanism of action, binding affinities, and functional consequences in cancer cells, particularly in the context of tumor-repopulating cells (TRCs), also known as cancer stem cells.
Executive Summary
This compound is a potent agonist of retinoic acid receptors with a demonstrated ability to induce apoptosis in various cancer cell lines.[1][2][3] Its primary mechanism of action involves binding to RARs, which triggers a signaling cascade culminating in the activation of caspase-3 and subsequent programmed cell death.[1][2][3] Notably, this compound exhibits high efficacy against drug-resistant tumor-repopulating cells and has been shown to inhibit tumor metastasis with minimal toxicity, positioning it as a promising candidate for further therapeutic development.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and cytotoxic activity of this compound and its enantiomers.
Table 1: Binding Affinities (Kd) of this compound Enantiomers to Human Retinoic Acid Receptors
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) |
| WYC-209A Acid | 5.3 | 2.5 | 0.53 |
| WYC-209B Acid | 1.3 | Not Reported | Not Reported |
Table 2: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| Malignant Murine Melanoma TRCs | Melanoma | 0.19[3] |
| AGS | Gastric Cancer | 3.91[5] |
| HGC-27 | Gastric Cancer | 4.08[5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the activation of retinoic acid receptors.
RAR-Mediated Apoptosis Induction
The primary signaling pathway initiated by this compound involves its binding to RARs, leading to the induction of apoptosis. This process is predominantly mediated by the activation of the executioner caspase, caspase-3.[1][2] The activation of caspase-3 results in the cleavage of key cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Regulation of Downstream Signaling
Beyond direct apoptosis induction, this compound has been shown to modulate other critical signaling pathways implicated in cancer progression. In gastric cancer cells, this compound treatment leads to the downregulation of FGF-18 expression through the inhibition of the STAT3 signaling pathway.[5] Furthermore, evidence suggests that this compound can influence the Wnt signaling pathway, a key regulator of cell fate and proliferation.
Translocation of RARγ
An interesting aspect of this compound's mechanism is its ability to induce the translocation of RARγ from the nucleus to the cytoplasm. This subcellular relocalization of RARγ is thought to contribute to its anti-tumor effects, potentially by altering gene expression profiles and protein-protein interactions.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with retinoic acid receptors.
RAR Binding Affinity Assessment
Method: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[6][7][8][9][10]
-
Ligand Immobilization: Recombinant human RARα, RARβ, or RARγ protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound (or its enantiomers) are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored over time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Cellular Proliferation and Viability Assay
Method: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
MTT Incubation: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection
Method: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound to induce apoptosis.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The fluorescence signals from Annexin V-FITC and PI are used to quantify the different cell populations.
Gene Silencing Studies
Method: siRNA-mediated Knockdown of RARs
To confirm the role of specific RAR subtypes in mediating the effects of this compound, small interfering RNAs (siRNAs) are used to silence the expression of RARα, RARβ, and RARγ.
-
siRNA Transfection: Cells are transfected with siRNAs specifically targeting the mRNA of each RAR subtype or a non-targeting control siRNA using a suitable transfection reagent.
-
Verification of Knockdown: The efficiency of gene silencing is confirmed by quantifying the mRNA or protein levels of the target RARs (e.g., via qRT-PCR or Western blotting).
-
Functional Assays: The transfected cells are then treated with this compound, and functional assays (e.g., cell viability, apoptosis) are performed to determine if the knockdown of a specific RAR subtype attenuates the effects of the compound.
Conclusion
This compound is a synthetic retinoid that potently targets retinoic acid receptors to induce apoptosis in cancer cells, particularly in the challenging population of tumor-repopulating cells. Its well-defined mechanism of action, involving caspase-3 activation, and its favorable toxicity profile make it a compelling molecule for further investigation in the development of novel anti-cancer therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the therapeutic potential of this compound and other RAR agonists.
References
- 1. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
Preclinical Profile of WYC-209: A Novel Retinoid in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
WYC-209 is a novel synthetic retinoid demonstrating significant potential in preclinical cancer models. As a potent Retinoic Acid Receptor (RAR) agonist, this compound effectively inhibits the proliferation of tumor-repopulating cells (TRCs), also known as cancer stem-like cells, across a range of human cancers including melanoma, lung, ovarian, and breast cancer.[1][2] Its primary mechanism of action involves the induction of apoptosis through the caspase-3 pathway.[1][2][3] In vivo studies have further established its ability to abrogate lung metastasis in murine models with minimal associated toxicity.[1][2] This document provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound.
In Vitro Efficacy
This compound has shown potent and lasting inhibitory effects on the growth of TRCs from various cancer cell lines.
Quantitative Data: Inhibition of Tumor-Repopulating Cells
| Cell Line/Model | Endpoint | Value | Reference |
| Malignant Murine Melanoma TRCs | IC50 | 0.19 µM | [1][2][3][4] |
| Human Cancer TRCs (various) | Growth Inhibition | 100% at 10 µM | [2] |
| Human Tumor Cell TRCs | Growth Inhibition | Long-lasting effect after 24-hour treatment with 10 µM | [3] |
Experimental Protocols
Cell Culture and TRC Selection: Tumor-repopulating cells were selected and cultured from various cancer cell lines, including murine melanoma (B16-F1) and human melanoma (A375), ovarian carcinoma (A2780), lung adenocarcinoma (A549), breast cancer (MCF-7), and melanoma (MDA-MB-435s).[3][5] A mechanical method involving the culture of single cancer cells in soft fibrin gels was utilized to functionally define and select for TRCs.[5]
Apoptosis Analysis: The induction of apoptosis by this compound was evaluated through multiple methods. The involvement of the caspase-3 pathway was confirmed by pretreating TRCs with the caspase-3 inhibitor z-DEVD-FMK, which rescued the cells from this compound-induced growth inhibition.[1][2] Further validation was achieved through the use of siRNAs to deplete caspase-3, which also reversed the inhibitory effects of this compound.[1][2] The activation of the apoptotic cascade was evidenced by the detection of increased levels of cleaved caspase-3 and its substrate, PARP.[1]
In Vivo Efficacy
Preclinical evaluation in a murine model of melanoma metastasis has demonstrated the significant anti-tumor activity of this compound in a physiological setting.
Quantitative Data: Inhibition of Lung Metastasis
| Animal Model | Treatment Regimen | Outcome | Reference |
| C57BL/6 Mice with B16-F1 TRC-induced Lung Metastases | 0.022 mg/kg this compound (i.v., every two days for 25 days) | 4 out of 8 mice formed lung metastases. | [3] |
| C57BL/6 Mice with B16-F1 TRC-induced Lung Metastases | 0.22 mg/kg this compound (i.v., every two days for 25 days) | 1 out of 8 mice formed lung metastases (87.5% abrogation). | [1][3] |
Experimental Protocol
Murine Lung Metastasis Model: Female, immune-competent C57BL/6 mice were intravenously injected with 30,000 B16-F1 TRCs via the tail vein to establish lung metastases.[1] To mimic the clinical scenario of early metastasis, treatment was initiated after a 5-day waiting period to allow for the formation of micrometastases.[1] this compound was then administered intravenously once every two days for a total of 25 days.[1][3] A control group received 0.1% DMSO.[1]
Mechanism of Action: RAR Agonism and Apoptosis Induction
This compound functions as a synthetic retinoid that targets the Retinoic Acid Receptor (RAR).[1][2][3] The interaction of this compound with RAR initiates a signaling cascade that culminates in the induction of apoptosis, primarily through the activation of caspase-3.[1][2][3] The necessity of RAR for the activity of this compound was demonstrated by the blockade of its inhibitory effects upon pretreatment of melanoma TRCs with RAR antagonists or RAR siRNAs.[2]
Signaling Pathway Diagram
Caption: this compound signaling pathway inducing apoptosis.
Experimental Workflow: In Vivo Metastasis Study
Caption: Workflow for the in vivo evaluation of this compound.
Toxicology and Safety Profile
Preliminary safety evaluations of this compound suggest a favorable toxicity profile.
-
In Vitro Cytotoxicity: this compound exhibited minimal toxic effects on non-cancerous murine 3T3 fibroblasts in culture.[5]
-
Cardiac Safety: In cardiac toxicity assays using a CHO hERG cell line, both enantiomers of this compound (WYC-209A and WYC-209B) demonstrated negligible hERG channel blocking activity, with IC50 values greater than 30 µM, indicating a low risk of cardiac side effects.[1]
-
Systemic Toxicity in Vivo: No apparent systemic toxicity was observed in immune-competent C57BL/6 mice treated with effective doses of this compound.[1]
Conclusion
The preclinical data for this compound strongly support its continued development as a potential therapeutic agent for cancer. Its targeted action against tumor-repopulating cells, a key driver of tumor recurrence and metastasis, combined with a favorable safety profile, makes it a promising candidate for further investigation. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound and exploring its efficacy in a broader range of preclinical cancer models.
References
WYC-209: A Promising Synthetic Retinoid for Anti-Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The synthetic retinoid WYC-209 has emerged as a compelling candidate in oncology, demonstrating significant potential in the targeted inhibition of cancer progression and metastasis. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its anti-cancer properties. This compound, a retinoic acid receptor (RAR) agonist, has been shown to selectively induce apoptosis in tumor-repopulating cells (TRCs) and cancer stem cells (CSCs), cell populations notoriously resistant to conventional therapies. Its multifaceted mechanism involves the modulation of key signaling pathways, including the retinoic acid receptor pathway, the intrinsic caspase-3-mediated apoptosis pathway, and the STAT3 signaling cascade. This document synthesizes the available quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
Cancer remains a formidable challenge in global health, with a pressing need for novel therapeutic strategies that can overcome drug resistance and target the cellular drivers of malignancy. A growing body of evidence points to the critical role of cancer stem cells (CSCs) or tumor-repopulating cells (TRCs) in tumor initiation, metastasis, and relapse.[1] These cells often exhibit resistance to standard chemotherapeutic agents, highlighting the necessity for drugs that can specifically eradicate this resilient population.[2]
This compound is a novel synthetic retinoid that has shown considerable promise in this regard.[3][4] Unlike its parent compounds, such as all-trans retinoic acid (ATRA), this compound exhibits potent anti-cancer activity with minimal toxicity to non-cancerous cells.[3][5] This guide will delve into the technical details of this compound's anti-cancer profile, providing a foundation for further research and development.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by acting as a retinoic acid receptor (RAR) agonist.[3] This interaction triggers a cascade of downstream events that ultimately lead to the selective elimination of cancer cells, particularly TRCs.
Retinoic Acid Receptor (RAR) Agonism
This compound binds to retinoic acid receptors, which are known tumor suppressors.[3] The disruption of the RA pathway is implicated in various cancers.[3] By activating RARs, this compound effectively inhibits the proliferation of TRCs.[1] The sensitivity of cancer cells to this compound has been positively correlated with the expression levels of RARs.[3] Silencing RARs has been shown to reverse the inhibitory effects of this compound on TRC growth.[3]
Induction of Apoptosis via the Caspase-3 Pathway
A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death, primarily through the caspase-3 pathway.[1] Treatment with this compound leads to the activation of caspase-3, a critical executioner caspase, in cancer cells.[1] This targeted induction of apoptosis contributes to the elimination of malignant cells.
Inhibition of the STAT3 Signaling Pathway
In gastric cancer, this compound has been shown to inhibit malignant progression by targeting the STAT3 signaling pathway. Mechanistically, this compound treatment leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18) expression by inhibiting the activation of the signal transducer and activator of transcription 3 (STAT3). This disruption of the STAT3 pathway suppresses the migration, invasion, and colony growth of gastric cancer cells.
Quantitative Data on Anti-Cancer Efficacy
The anti-cancer potential of this compound is supported by robust quantitative data from both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Malignant Murine Melanoma TRCs | Melanoma | 0.19 | |
| AGS | Gastric Cancer | 3.91 | |
| HGC-27 | Gastric Cancer | 4.08 |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model
| Treatment Group | Dosage | Route of Administration | Treatment Schedule | Reduction in Lung Metastases | Citation |
| This compound | 0.22 mg/kg | Intravenous | Once every two days for 25 days | 87.5% | [1] |
| This compound | 0.022 mg/kg | Intravenous | Once every two days for 25 days | 50% (4 out of 8 mice formed metastases) |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Caption: this compound activates RAR, initiating the caspase cascade leading to apoptosis.
Caption: this compound inhibits STAT3 activation, reducing FGF-18 and malignant progression.
Caption: Workflow for evaluating this compound's anti-cancer effects in vitro and in vivo.
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the primary literature and provide a framework for the key experiments used to characterize this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cancer cells (e.g., 500 cells) into 6-well plates.
-
Treatment: Treat the cells with this compound or a vehicle control and allow them to grow for 10-14 days, with media changes as required.
-
Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis: Compare the number and size of colonies in the treated groups to the control group.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to both the upper and lower chambers at the desired concentrations.
-
Incubation: Incubate the plates for 24-48 hours to allow for cell migration or invasion.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface with methanol and stain with crystal violet.
-
Cell Counting: Count the number of migrated/invaded cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells in the treated groups to the control group.
Western Blot Analysis
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-STAT3, STAT3, Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Treat cells with this compound, then extract total RNA using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for FGF-18, and a housekeeping gene like GAPDH).
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the 2^-ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) and a vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumor growth inhibition and perform histological and molecular analyses on the tumor tissue.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted anti-cancer therapies. Its ability to selectively induce apoptosis in drug-resistant cancer stem-like cells through multiple signaling pathways underscores its potential as a powerful therapeutic agent. The preclinical data gathered to date are highly encouraging, demonstrating potent in vitro and in vivo efficacy with a favorable toxicity profile.
Future research should focus on several key areas:
-
Clinical Trials: The promising preclinical findings warrant the initiation of well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or immunotherapies could lead to more effective treatment regimens.
-
Biomarker Identification: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification and personalized medicine approaches.
-
Further Mechanistic Studies: A deeper understanding of the molecular interactions and downstream targets of this compound will aid in optimizing its therapeutic application and identifying potential resistance mechanisms.
References
- 1. Novel Anti-Cancer Stem Cell Compounds: A Comprehensive Review | MDPI [mdpi.com]
- 2. Ning Wang | Mechanical Science & Engineering | Illinois [mechse.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. Forces in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
WYC-209: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a synthetic retinoid analogue that has demonstrated significant potential as an anti-cancer agent. As a retinoic acid receptor (RAR) agonist, it influences a cascade of downstream cellular processes, leading to the inhibition of tumor growth and metastasis. This document provides a comprehensive technical overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and in vivo models. The following tables summarize the key inhibitory concentrations and in vivo effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Malignant Murine Melanoma TRCs | Melanoma | 0.19 | [1][2][3] |
| AGS | Gastric Cancer | 3.91 | [4] |
| HGC-27 | Gastric Cancer | 4.08 | [4] |
| Human Melanoma A375 TRCs | Melanoma | N/A | [2] |
| Human Lung Adenocarcinoma A549 TRCs | Lung Cancer | N/A | [2] |
| Human Breast Cancer MCF-7 TRCs | Breast Cancer | N/A | [2] |
| Human Ovarian Carcinoma A2780 TRCs | Ovarian Cancer | N/A | [2] |
TRCs: Tumor-Repopulating Cells
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| C57BL/6 Mice | Melanoma | 0.022 mg/kg (i.v., every two days) | 4 out of 8 mice formed lung metastases. | [1] |
| C57BL/6 Mice | Melanoma | 0.22 mg/kg (i.v., every two days) | 1 out of 8 mice formed lung metastases, an 87.5% reduction in metastases. | [1][5] |
Affected Signaling Pathways
This compound exerts its anti-tumor effects by modulating several key signaling pathways. The primary interaction is its binding to Retinoic Acid Receptors (RARs), which subsequently triggers a series of downstream events.
Retinoic Acid Receptor (RAR) Signaling
As a synthetic retinoid, the principal mechanism of action for this compound is through its function as a Retinoic Acid Receptor (RAR) agonist[1]. RARs are nuclear receptors that function as ligand-activated transcription factors. Upon binding by an agonist like this compound, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. The inhibitory effects of this compound on tumor-repopulating cells (TRCs) can be blocked or reduced by pretreating the cells with RAR antagonists or by using RAR siRNAs, confirming that RARs are the primary targets of this compound.
Caspase-3 Mediated Apoptosis
A significant outcome of this compound treatment is the induction of apoptosis, primarily through the caspase-3 pathway[1][3]. Caspase-3 is a key executioner caspase in the apoptotic cascade. Activation of this pathway by this compound leads to the cleavage of critical cellular proteins, ultimately resulting in programmed cell death. The central role of caspase-3 is highlighted by experiments where pre-treatment with a caspase-3 inhibitor or depletion of caspase-3 via siRNA substantially rescues tumor-repopulating cells (TRCs) from this compound-induced apoptosis.
STAT3 Signaling Pathway in Gastric Cancer
In the context of gastric cancer, this compound has been shown to inhibit the STAT3 signaling pathway[4]. STAT3 (Signal Transducer and Activator of Transcription 3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound treatment leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18) expression by inhibiting the activation of STAT3. Overexpression of FGF-18 can reverse the anti-cancer effects of this compound, indicating that the STAT3/FGF-18 axis is a critical target of this compound in gastric cancer[4].
Wnt/β-catenin Signaling Pathway in Gastric Cancer
Further studies in gastric cancer have revealed that this compound also inhibits the Wnt/β-catenin signaling pathway. It achieves this by promoting the binding of RARα to the promoter of WNT4, leading to the downregulation of WNT4 expression[6]. The Wnt/β-catenin pathway is crucial for embryonic development and is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By suppressing WNT4, this compound effectively dampens this pro-tumorigenic signaling cascade[6][7].
Experimental Protocols
The following are descriptions of the key experimental methodologies used to elucidate the effects of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability. Cells are treated with this compound for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is measured, which is proportional to the number of viable cells. This assay was used to determine the IC50 values of this compound in various cancer cell lines[6].
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. Cells are seeded at a low density and treated with this compound. After a period of incubation (typically 1-2 weeks), the cells are fixed and stained. The number of colonies is then counted to determine the effect of the compound on the clonogenic survival of cancer cells[6].
Cell Migration and Invasion Assays
-
Transwell Assay: This assay is used to evaluate the migratory and invasive potential of cancer cells. For migration assays, cells are placed in the upper chamber of a Transwell insert with a porous membrane, and a chemoattractant is placed in the lower chamber. After incubation, the cells that have migrated through the pores to the lower surface of the membrane are stained and counted. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), and the procedure is otherwise similar. This compound's ability to suppress migration and invasion was assessed using this method[4][6].
Molecular Biology Techniques
-
Western Blotting: This technique is used to detect specific proteins in a sample. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, STAT3, WNT4). Western blotting was used to confirm the activation of apoptotic pathways and the modulation of signaling proteins by this compound[6].
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to measure the expression levels of specific genes. RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using a real-time PCR machine with gene-specific primers. This technique was employed to quantify the mRNA levels of genes such as WNT4 following treatment with this compound[6].
-
RNA-Sequencing (RNA-seq): A high-throughput sequencing method used to profile the entire transcriptome of a cell. This provides a comprehensive view of the changes in gene expression in response to a treatment. RNA-seq was used to identify differentially expressed genes, such as FGF-18 and WNT4, in gastric cancer cells treated with this compound[4][6].
-
Dual-Luciferase Reporter Assay: This assay is used to study gene expression and regulation. A reporter construct containing a luciferase gene under the control of a specific promoter (e.g., the WNT4 promoter) is introduced into cells. The activity of the luciferase enzyme, which produces light, is then measured. This assay was used to confirm that this compound, through RARα, regulates the promoter activity of WNT4[6].
-
Chromatin Immunoprecipitation (ChIP): This technique is used to investigate the interaction between proteins and DNA in the cell. It allows for the identification of the specific DNA sequences that a particular protein (e.g., a transcription factor like RARα) is bound to. ChIP was used to demonstrate the direct binding of RARα to the WNT4 promoter in the presence of this compound[6].
In Vivo Studies
-
Xenograft Model: Human cancer cells are injected into immunodeficient mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth and metastasis is monitored over time. This model was used to confirm the anti-tumor efficacy of this compound in a living organism[8][6].
-
TUNEL Assay: This assay is used to detect apoptotic cells in tissue sections by labeling the ends of DNA fragments that are generated during apoptosis. It was used to assess the level of apoptosis in xenograft tumors treated with this compound[6].
Conclusion
This compound is a promising synthetic retinoid that exhibits potent anti-cancer activity through the modulation of multiple signaling pathways. Its primary mechanism involves the activation of Retinoic Acid Receptors, which in turn triggers apoptosis via the caspase-3 pathway and inhibits pro-tumorigenic signaling cascades such as the STAT3 and Wnt/β-catenin pathways. The comprehensive data presented in this guide underscore the potential of this compound as a therapeutic agent and provide a solid foundation for further research and development in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 5. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
Initial Findings on the Efficacy of WYC-209 in Melanoma: A Technical Overview
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of the initial preclinical findings on WYC-209, a novel synthetic retinoid, and its therapeutic potential in the context of melanoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.
Executive Summary
This compound has demonstrated significant efficacy in preclinical models of melanoma, exhibiting potent anti-proliferative and anti-metastatic properties. It effectively inhibits the growth of malignant melanoma tumor-repopulating cells (TRCs), which are known to be resistant to conventional therapies. The primary mechanism of action involves the activation of the Retinoic Acid Receptor (RAR), leading to the induction of apoptosis through the caspase-3 pathway. Notably, this compound has shown a favorable safety profile with minimal toxicity observed in non-cancerous cells and in vivo models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in melanoma.
| In Vitro Efficacy of this compound | |
| Metric | Value |
| IC50 (Malignant Murine Melanoma TRCs) | 0.19 µM[1][2] |
| Apoptosis Induction (Unselected Melanoma Cells) | ~95% after 24h treatment[3] |
| Sox2 Expression Reduction (TRCs, 10 µM) | ~50% |
| In Vivo Efficacy of this compound in Lung Metastasis Model | |
| Treatment Group | Metastasis Outcome |
| Control (DMSO) | 7 out of 8 mice formed lung metastases |
| This compound (0.022 mg/kg) | 4 out of 8 mice formed lung metastases[2] |
| This compound (0.22 mg/kg) | 1 out of 8 mice formed lung metastases[2] |
| Metastasis Abrogation (0.22 mg/kg) | 87.5% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in melanoma cells and a typical experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro Studies
Cell Lines and Culture Conditions:
-
Murine melanoma B16-F1 cells and human melanoma A375 cells were utilized.
-
Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Three-Dimensional (3D) Soft Fibrin Gel Culture:
-
To enrich for tumor-repopulating cells (TRCs), a 3D soft fibrin gel culture system was employed.
-
Briefly, B16-F1 cells were suspended in a solution of fibrinogen (1 mg/mL).
-
Thrombin was added to initiate polymerization, resulting in a soft fibrin gel with a stiffness of approximately 90 Pa.
-
Single cells were cultured within these gels for 5 days to form TRC spheroids.
This compound Treatment and Viability Assays:
-
This compound was dissolved in DMSO to create a stock solution.
-
For IC50 determination, TRCs were treated with varying concentrations of this compound for a specified period.
-
Cell viability was assessed using standard methods such as the MTT assay.
Apoptosis Assays:
-
To confirm apoptosis as the mechanism of cell death, TRCs were treated with this compound.
-
Apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
To investigate the role of caspase-3, cells were pre-treated with the caspase-3 inhibitor z-DEVD-FMK for 3 hours prior to the addition of this compound. Rescue from this compound-induced cell death was then assessed.
In Vivo Studies
Animal Model:
-
Female, immune-competent C57BL/6 mice were used for the lung metastasis model.
Tumor Cell Inoculation:
-
B16-F1 TRCs, cultured and selected from 3D soft fibrin gels, were harvested.
-
A suspension of 30,000 B16-F1 TRCs was injected intravenously into the tail vein of each mouse.
This compound Administration:
-
Five days post-injection of melanoma cells, mice were randomly assigned to treatment and control groups.
-
This compound was administered intravenously at doses of 0.022 mg/kg or 0.22 mg/kg.
-
The control group received injections of the vehicle (0.1% DMSO).
-
Injections were given once every two days for a total of 25 days.
Endpoint Analysis:
-
On day 30, mice were euthanized, and their lungs were harvested for examination.
-
The number of metastatic nodules on the lung surface was counted.
-
Lungs were weighed, and other organs such as the liver and stomach were examined for any signs of toxicity.
Conclusion and Future Directions
The initial findings on this compound are highly promising, suggesting its potential as a novel therapeutic agent for melanoma, particularly for targeting drug-resistant tumor-repopulating cells. Its mechanism of action via RAR activation and subsequent caspase-3-mediated apoptosis provides a clear rationale for its anti-cancer effects. The in vivo data demonstrating a significant reduction in lung metastasis further underscores its therapeutic potential.
Future research should focus on a more detailed characterization of the upstream and downstream effectors in the this compound-induced signaling pathway. Further in vivo studies are warranted to assess the efficacy of this compound in other melanoma models, including subcutaneous and patient-derived xenograft (PDX) models. Additionally, combination studies with existing melanoma therapies could reveal synergistic effects and provide a basis for future clinical translation.
References
Methodological & Application
Application Notes and Protocols for WYC-209 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a synthetic retinoid compound that functions as a potent agonist of the Retinoic Acid Receptor (RAR).[1][2] It has demonstrated significant anti-cancer properties in various preclinical studies by inhibiting the proliferation of cancer cells and tumor-repopulating cells (TRCs).[3][4] The primary mechanism of action of this compound involves the induction of apoptosis, predominantly through the caspase-3 pathway.[1][3] While initially postulated by some to act as a dual inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and Focal Adhesion Kinase (FAK), current scientific literature does not support this direct dual-inhibitor role. Instead, the effects of this compound on cellular mechanics and signaling pathways appear to be downstream of its potent RAR agonist activity. This includes observed cross-talk with pathways that regulate the cytoskeleton and cell adhesion, such as the Hippo-YAP, ROCK, and FAK signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and a summary of its effects on various cell lines.
Mechanism of Action
This compound exerts its biological effects by binding to and activating Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors.[1][2] Upon activation by this compound, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[5][6]
A key mechanism by which this compound induces apoptosis is through the activation of the caspase-3 pathway.[1][3] Studies have shown that treatment with this compound leads to an increase in cleaved (active) caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), hallmarks of apoptosis.[3]
Furthermore, this compound has been observed to induce the translocation of RARγ from the nucleus to the cytoplasm, which leads to the downregulation of Cdc42.[7][8] This, in turn, reduces cytoskeletal tension and promotes chromatin decondensation, contributing to the induction of apoptosis.[7]
While not a direct inhibitor, the RAR signaling activated by this compound can engage in cross-talk with other critical signaling pathways:
-
Hippo-YAP Pathway: There is evidence of interplay between the RAR and Hippo-YAP signaling pathways. For instance, the core Hippo pathway effector, YAP, has been shown to upregulate the expression of RARα and RARγ.[9] This suggests that the cellular response to this compound could be influenced by the status of the Hippo-YAP pathway.
-
ROCK and FAK Signaling: Retinoic acid signaling has been shown to be regulated by RhoA/ROCK signaling, which can control retinol metabolism.[10][11][12] Additionally, retinoic acid can influence FAK signaling by inducing its nuclear translocation and reducing cell adhesion.[13][14] Therefore, the effects of this compound as an RAR agonist may indirectly impact ROCK and FAK-mediated cellular processes.
Data Presentation
The following table summarizes the quantitative data for this compound's efficacy in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| B16-F1 TRCs | Murine Melanoma | MTT Assay | 0.19 | 48 | [1][15] |
| B16-F1 TRCs (WYC-209A enantiomer) | Murine Melanoma | MTT Assay | 0.15 | Not Specified | [3] |
| B16-F1 TRCs (WYC-209B enantiomer) | Murine Melanoma | MTT Assay | 0.22 | Not Specified | [3] |
| Human Melanoma TRCs (A375) | Human Melanoma | Growth | Not Specified | Not Specified | [4] |
| Human Lung Cancer TRCs (A549) | Human Lung Adenocarcinoma | Growth | Not Specified | Not Specified | [4] |
| Human Ovarian Cancer TRCs (A2780) | Human Ovarian Carcinoma | Growth | Not Specified | Not Specified | [4] |
| Human Breast Cancer TRCs (MCF-7) | Human Breast Adenocarcinoma | Growth | Not Specified | Not Specified | [4] |
Experimental Protocols
Reagent Preparation and Storage
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution. Aliquot and store at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Culture
Culture the desired cancer cell lines according to standard protocols, typically in a humidified incubator at 37°C with 5% CO2.[16]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) in fresh culture medium. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells.[17]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 24 hours).[15]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on cell migration.[18][19]
-
Insert Preparation: Use transwell inserts with an appropriate pore size (e.g., 8 µm).
-
Cell Seeding: Seed serum-starved cells in the upper chamber of the transwell insert in a serum-free medium containing this compound or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blotting
This protocol can be used to analyze changes in protein expression levels upon this compound treatment.[20][21]
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, RARγ, Cdc42, YAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for this compound.
Caption: Conceptual Diagram of RAR and Hippo-YAP Pathway Cross-talk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RhoA controls retinoid signaling by ROCK dependent regulation of retinol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RhoA controls retinoid signaling by ROCK dependent regulation of retinol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retinoic acid induces nuclear FAK translocation and reduces breast cancer cell adhesion through Moesin, FAK, and Paxillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination Treatment of Retinoic Acid Plus Focal Adhesion Kinase Inhibitor Prevents Tumor Growth and Breast Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. scispace.com [scispace.com]
- 18. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 19. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. bio-rad.com [bio-rad.com]
Determining the IC50 Value of WYC-209 in A549 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of WYC-209 in the human lung adenocarcinoma cell line, A549. The protocols outlined herein are based on established methodologies for assessing cell viability and cytotoxicity.
Introduction to this compound and A549 Cells
This compound is a novel synthetic retinoid that has demonstrated potent anti-proliferative effects in various cancer cell lines.[1][2] It functions as a retinoic acid receptor (RAR) agonist, inducing apoptosis in tumor-repopulating cells (TRCs) primarily through the caspase-3 pathway.[1] While the IC50 of this compound has been determined in malignant murine melanoma TRCs to be 0.19 μM, its specific potency in A549 cells, a widely used model for non-small cell lung cancer research, requires empirical determination.[1][2] A549 cells are a human alveolar basal epithelial cell line derived from lung carcinoma tissue.[3]
Data Presentation
The following table summarizes the known inhibitory concentration of this compound and provides a template for recording the experimentally determined IC50 value in A549 cells.
| Compound | Cell Line | IC50 Value (μM) | Citation |
| This compound | Malignant Murine Melanoma TRCs | 0.19 | [1][2] |
| This compound | A549 | To be determined |
Experimental Protocols
A detailed protocol for determining the IC50 value of this compound in A549 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Materials and Reagents
-
A549 human lung adenocarcinoma cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or F-12K Nutrient Mixture
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 N HCl)[4]
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Experimental workflow for IC50 determination.
Step-by-Step Protocol
-
Cell Culture:
-
Culture A549 cells in DMEM or F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in their logarithmic growth phase before starting the experiment.
-
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.[4]
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of desired concentrations.
-
The next day, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Gently agitate the plate to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve using non-linear regression analysis.
-
Signaling Pathway
This compound is known to be a retinoic acid receptor (RAR) agonist that induces apoptosis through the caspase-3 pathway.[1] The following diagram illustrates this proposed mechanism of action.
Proposed signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Treating MCF-7 Cells with WYC-209
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a novel synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist. It has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including the human breast cancer cell line MCF-7.[1][2] this compound's mechanism of action involves the activation of RARs, which in turn modulates the expression of genes involved in cell cycle regulation and apoptosis, primarily through a caspase-3 dependent pathway.[1][2] These application notes provide detailed protocols for the treatment of MCF-7 cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating MCF-7 cells with this compound. The data presented are illustrative examples based on the known dose-dependent effects of this compound and similar retinoids on cancer cells.[1][2]
Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | Treatment Time (hours) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 48 | 100 ± 5.2 |
| 0.1 | 48 | 85 ± 4.1 |
| 1 | 48 | 62 ± 3.5 |
| 10 | 48 | 15 ± 2.8 |
| 25 | 48 | 5 ± 1.9 |
Table 2: Induction of Apoptosis in MCF-7 Cells by this compound (Annexin V-FITC/PI Staining)
| This compound Concentration (µM) | Treatment Time (hours) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| 1 | 24 | 15.4 ± 1.8 | 5.2 ± 0.9 |
| 10 | 24 | 45.8 ± 3.2 | 12.7 ± 1.5 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Propidium Iodide Staining)
| This compound Concentration (µM) | Treatment Time (hours) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | 24 | 55.2 ± 2.5 | 30.1 ± 1.9 | 14.7 ± 1.2 |
| 10 | 24 | 75.6 ± 3.1 | 15.3 ± 1.5 | 9.1 ± 0.8 |
Experimental Protocols
MCF-7 Cell Culture and Maintenance
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in T-75 flasks with supplemented DMEM.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them. a. Aspirate the old medium and wash the cell monolayer once with PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding 7-8 mL of complete growth medium. d. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
MCF-7 cells
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 10 µM) and a vehicle control for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound stock solution
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat MCF-7 cells as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Caspase-3 Activity Assay
Materials:
-
96-well plates (black, clear bottom)
-
MCF-7 cells
-
This compound stock solution
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate and treat with this compound as described in the cell viability assay.
-
After the desired treatment time (e.g., 24 hours), lyse the cells according to the assay kit manufacturer's protocol.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the caspase-3 activity relative to the vehicle-treated control.
Visualizations
References
Application Notes and Protocols for Assessing Apoptosis Induced by WYC-209
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a novel synthetic retinoid that has demonstrated significant potential as an anti-cancer agent. It functions as a retinoic acid receptor (RAR) agonist, effectively inducing apoptosis in various cancer cells, particularly in tumor-repopulating cells (TRCs), which are known to be resistant to conventional therapies.[1][2][3] The primary mechanism of action involves the induction of apoptosis through the caspase-3 pathway.[1][2][3] This document provides detailed application notes and protocols for assessing the apoptotic effects of this compound treatment in cancer cell lines.
Mechanism of Action of this compound in Apoptosis Induction
This compound, a synthetic retinoid, triggers apoptosis primarily through the activation of retinoic acid receptors (RARs).[1] This interaction initiates a signaling cascade that leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][2][3] The process is characterized by the cleavage of essential cellular proteins, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death. Studies have shown that the pro-apoptotic effects of this compound can be significantly mitigated by inhibiting caspase-3, confirming its central role in the compound's mechanism of action.[1]
Data Presentation: Efficacy of this compound in Inducing Apoptosis
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| B16-F1 TRCs | Malignant Murine Melanoma | 0.19[2][3] | Tumor-Repopulating Cells |
| A2780 | Human Ovarian Carcinoma | Dose-dependent inhibition observed[2] | 100% growth inhibition at 10 µM[1] |
| A549 | Human Lung Adenocarcinoma | Dose-dependent inhibition observed[2] | 100% growth inhibition at 10 µM[1] |
| MCF-7 | Human Breast Cancer | Dose-dependent inhibition observed[2] | 100% growth inhibition at 10 µM[1] |
| MDA-MB-435s | Human Melanoma | Dose-dependent inhibition observed[2] | 100% growth inhibition at 10 µM[1] |
| A375 | Human Malignant Melanoma | Dose-dependent inhibition observed[2] | 100% growth inhibition at 10 µM[1] |
Table 2: Apoptosis Induction by this compound in B16-F1 TRCs
| Treatment | Concentration (µM) | Time (hours) | % Apoptotic Cells | Assay Method |
| This compound | 10 | 24 | >95% | Annexin V/PI Staining |
| Tazarotene | 10 | 24 | Significantly lower than this compound | Annexin V/PI Staining |
| ATRA | 100 | 24 | ~30-50% | Annexin V/PI Staining |
| Cisplatin | 100 | 24 | ~30-50% | Annexin V/PI Staining |
Table 3: Time-Dependent Apoptosis Induction by this compound
| Cell Type | Concentration (µM) | Time (hours) | % Apoptotic Cells (approx.) |
| Melanoma Cells / TRCs | 10 | 24 | ~95%[1] |
Signaling Pathway and Experimental Workflows
This compound Induced Apoptosis Signaling Pathway
Caption: this compound signaling pathway leading to apoptosis.
General Experimental Workflow for Assessing Apoptosis
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time points. Include untreated and vehicle-treated controls.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer, etc.)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation (for adherent cells on coverslips):
-
Culture cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Wash twice with PBS.
-
-
Positive and Negative Controls:
-
Positive Control: Treat fixed and permeabilized cells with DNase I (1 µg/mL) for 10 minutes at room temperature to induce DNA breaks.
-
Negative Control: Prepare a sample where the TdT enzyme is omitted from the labeling reaction.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (typically a mix of TdT enzyme, labeled dUTPs, and reaction buffer).
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Detection:
-
Wash the samples three times with PBS.
-
If using an indirect detection method, incubate with the appropriate secondary reagent (e.g., fluorescently labeled antibody).
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
-
Analysis:
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Alternatively, the percentage of TUNEL-positive cells can be quantified by flow cytometry.
-
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and control cells
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest 1-5 x 10^6 cells and wash with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-100 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
-
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This technique detects the presence of the cleaved (active) forms of caspase-3 and its substrate PARP.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound, harvest, and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP will indicate the level of apoptosis. Densitometry can be used for quantification relative to the loading control.
-
References
Application Notes and Protocols for WYC-209 in Cancer Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WYC-209, a synthetic retinoid compound, in the study of cancer stem cells (CSCs). This compound has demonstrated significant potential in targeting and eliminating cancer stem-like cells, which are often resistant to conventional therapies.[1][2][3] This document outlines the mechanism of action, key experimental protocols, and relevant data to facilitate the integration of this compound into your research.
Mechanism of Action
This compound is a potent agonist of the Retinoic Acid Receptor (RAR).[4] Its primary mechanism involves inducing apoptosis in cancer stem cells, particularly through the caspase-3 pathway.[4][5][6] Studies have shown that this compound can inhibit the proliferation of malignant tumor-repopulating cells (TRCs), a population of cells with stem-like properties, at sub-micromolar concentrations.[3][5]
The compound has been shown to modulate several key signaling pathways implicated in cancer stem cell survival and proliferation:
-
RARγ Translocation and Chromatin Decondensation: this compound induces the translocation of RARγ from the nucleus to the cytoplasm.[1][7] This leads to reduced binding of RARγ to the Cdc42 promoter, downregulating Cdc42 expression.[1][7] The subsequent decrease in F-actin and cytoskeletal tension results in chromatin decondensation, facilitating the expression of apoptosis-related genes and enhancing DNA damage, ultimately leading to cancer cell death.[1]
-
STAT3 Signaling Pathway: In gastric cancer models, this compound has been shown to inhibit malignant progression by suppressing the activation of the STAT3 signaling pathway.[8] This leads to the downregulation of Fibroblast Growth Factor-18 (FGF-18).[8]
-
Akt/NFkB Signaling: In urothelial cancer cells, this compound induces anti-cell viability by decreasing Akt/NFkB signaling.[9]
-
Wnt Signaling Pathway: this compound can inhibit the progression of gastric cancer by down-regulating WNT4 through its interaction with RARα.[10]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Key Findings | Reference |
| Malignant Murine Melanoma TRCs | Melanoma | 0.19 | Induces apoptosis via caspase-3 pathway. | [4][5] |
| AGS | Gastric Cancer | 3.91 | Inhibits viability, migration, invasion, and colony growth. | [8] |
| HGC-27 | Gastric Cancer | 4.08 | Inhibits viability, migration, invasion, and colony growth. | [8] |
| B16-F1 TRCs | Melanoma | >20-fold lower than cisplatin, tazarotene, and ATRA | Highly potent in inducing apoptosis. | [11] |
| T24, BFTC905, BFTC909 | Urothelial Carcinoma | Not specified | Significantly induced anti-cell viability. | [9] |
| A2780 | Ovarian Carcinoma | Not specified | Inhibits TRC growth. | [3][5] |
| A549 | Lung Adenocarcinoma | Not specified | Inhibits TRC growth. | [3][5] |
| MCF-7 | Breast Cancer | Not specified | Inhibits TRC growth. | [3][5] |
| MDA-MB-435s | Melanoma | Not specified | Inhibits TRC growth. | [3][5] |
| A375 | Malignant Melanoma | Not specified | Inhibits TRC growth. | [3][5] |
Table 2: Effect of this compound on Cancer Stem Cell Markers
| Cancer Type | Cell Line(s) | Marker(s) | Effect of this compound | Reference |
| Urothelial Carcinoma | T24, BFTC905, BFTC909 | CD133, CD44, SOX-2, Nanog | Markedly inhibited CD133 expression at transcriptional and translational levels. | [9] |
| Urothelial Carcinoma | Not specified | MDR1, ABCG2, BMI-1 | Declined expression. | [9] |
| Melanoma | Malignant Murine Melanoma TRCs | Sox2 | Regulates the Sox2 gene to inhibit TRCs. | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to determine the IC50 values of this compound.[11]
Materials:
-
Cancer stem cells or tumor-repopulating cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is based on methods used to assess this compound-induced apoptosis.[11]
Materials:
-
Cancer stem cells
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 hours.[11]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol can be used to analyze changes in the expression of proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Akt, anti-p-Akt, anti-NFkB, anti-STAT3, anti-p-STAT3, anti-RARγ, anti-Cdc42, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Mandatory Visualizations
References
- 1. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Retinoic Acid Pathway to Eradicate Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 9. The protoapigenone analog WYC0209 targets CD133+ cells: A potential adjuvant agent against cancer stem cells in urothelial cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Experimental Design for In Vivo Studies of WYC-209: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a synthetic retinoid compound that functions as a retinoic acid receptor (RAR) agonist.[1] It has demonstrated significant potential in cancer therapy by selectively targeting and inducing apoptosis in tumor-repopulating cells (TRCs), also known as cancer stem cells (CSCs).[2][3][4][5] In vivo studies have shown that this compound can effectively inhibit tumor metastasis in animal models with minimal toxicity.[1][3][5] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple pathways. Primarily, it binds to retinoic acid receptors (RARs), which are known tumor suppressors, to modulate gene expression.[2] This interaction triggers apoptosis, predominantly through the caspase-3 pathway.[1][4]
One identified mechanism involves the this compound-mediated promotion of RARα binding to the promoter region of Wnt Family Member 4 (WNT4), leading to its downregulation.[6] The Wnt signaling pathway is crucial for cancer cell proliferation, and its inhibition by this compound contributes to its anti-tumor effects.[6]
Another significant mechanism involves the induction of RARγ translocation from the nucleus to the cytoplasm by this compound.[7] This translocation reduces the expression of Cdc42, leading to F-actin depolymerization, decreased cellular tension, and subsequent chromatin decondensation. This "relaxed" chromatin state facilitates DNA damage and the expression of apoptosis-related genes, ultimately leading to cancer cell death.[7]
Data Presentation
All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison. Key parameters to include are:
-
Tumor Volume and Weight: Measurements at regular intervals throughout the study.
-
Metastasis Quantification: Number and size of metastatic nodules in relevant organs (e.g., lungs, liver).
-
Survival Data: Kaplan-Meier survival curves and median survival times.
-
Body Weight: Monitored as an indicator of toxicity.
-
Biomarker Analysis: Quantification of protein and mRNA levels of key signaling molecules (e.g., RARα, WNT4, β-catenin, RARγ, Cdc42, cleaved caspase-3, γH2AX).
Table 1: Example Data Summary for this compound Efficacy Study
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Number of Lung Metastases | Median Survival (days) |
| Vehicle Control | |||||
| This compound (0.022 mg/kg) | |||||
| This compound (0.22 mg/kg) | |||||
| Positive Control |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Xenograft Tumor Model
This protocol outlines a typical experiment to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
1. Cell Culture and Animal Model:
- Select a suitable cancer cell line with known sensitivity to this compound (e.g., B16-F1 melanoma, gastric cancer cell lines).[7]
- Culture cells under standard conditions.
- Use immunocompromised mice (e.g., NOD/SCID or BALB/c nude) for xenograft studies. For studies involving metastasis to immunologically active organs like the lungs, immunocompetent mice such as C57BL/6 can be used.[1]
2. Tumor Implantation:
- Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
3. Treatment Groups and Administration:
- Randomize mice into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle Control (e.g., DMSO, PEG300, Tween-80, Saline).[1]
- Group 2: this compound (low dose, e.g., 0.022 mg/kg).[1]
- Group 3: this compound (high dose, e.g., 0.22 mg/kg).[1]
- Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer type).
- Administer this compound intravenously (i.v.) once every two days for a specified period (e.g., 25 days).[1]
4. Monitoring and Endpoints:
- Measure tumor volume with calipers every 2-3 days.
- Monitor body weight and general health of the mice.
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and process them for further analysis (histology, Western blotting, qRT-PCR).
5. Data Analysis:
- Calculate tumor growth inhibition.
- Perform statistical analysis (e.g., ANOVA, t-test) to compare treatment groups.
Protocol 2: Investigation of this compound's Anti-Metastatic Effects
This protocol is designed to evaluate the ability of this compound to inhibit tumor metastasis.
1. Animal Model and Cell Injection:
- Use a suitable mouse model for metastasis (e.g., C57BL/6 mice for B16-F1 melanoma lung metastasis).[1]
- Inject tumor cells intravenously (e.g., via the tail vein) to induce experimental metastasis.
2. Treatment Regimen:
- Begin treatment with this compound and vehicle control as described in Protocol 1, starting 24 hours after cell injection.
3. Endpoint Analysis:
- After a predetermined period (e.g., 2-3 weeks), euthanize the mice.
- Harvest organs prone to metastasis (e.g., lungs, liver).
- Count the number of metastatic nodules on the organ surface.
- Fix the organs in formalin and embed in paraffin for histological analysis (H&E staining) to confirm and quantify micrometastases.
4. Data Analysis:
- Compare the number of metastatic nodules between treatment groups using appropriate statistical tests.
Mandatory Visualization
Caption: Signaling pathways activated by this compound leading to apoptosis.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve and prepare WYC-209 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
WYC-209 is a synthetic retinoid that functions as a potent and specific agonist for the retinoic acid receptor (RAR).[1][2] As a member of the retinoid family, this compound plays a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis.[2][3] These characteristics make it a compound of significant interest in cancer research, particularly in targeting tumor-repopulating cells (TRCs) and cancer stem cells (CSCs).[2][3][4] this compound has been shown to induce apoptosis in various cancer cell lines, primarily through the caspase-3 pathway, and to inhibit tumor metastasis in vivo with minimal toxicity.[1][2][3][5]
This document provides detailed protocols for the dissolution, preparation, and experimental application of this compound to ensure reliable and reproducible results.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₂S | [6] |
| Molecular Weight | 376.51 g/mol | [6] |
| Appearance | Crystalline solid | - |
| Storage Conditions | Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1] | [1] |
Dissolution and Preparation of this compound
Proper dissolution of this compound is critical for its biological activity and for obtaining consistent experimental outcomes. The following protocols are recommended for in vitro and in vivo studies.
In Vitro Stock Solution Preparation
For most cell-based assays, a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20.8 mg/mL).[1]
-
Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
In Vivo Formulation Preparation
For animal studies, this compound can be formulated for intravenous (i.v.) injection. Two common formulations are provided below. It is recommended to prepare the working solution fresh on the day of use.[1]
Formulation 1: PEG300, Tween-80, and Saline
This formulation yields a clear solution of at least 2.08 mg/mL.[1]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[1]
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (for 1 mL working solution):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.[1]
-
Add 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.[1]
Formulation 2: Corn Oil
This formulation is suitable for subcutaneous or intraperitoneal injections and yields a clear solution of at least 2.08 mg/mL.[1]
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)[1]
-
Corn oil
Protocol (for 1 mL working solution):
-
Start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.[1]
-
Add 900 µL of corn oil and mix thoroughly until a clear solution is formed.[1]
Experimental Protocols
The following are examples of common experimental protocols utilizing this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HGC-27, A2780, A549, MCF-7, MDA-MB-435s, A375)[3][5][7]
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)[7]
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test is 0.01 µM to 10 µM.[1][7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, for this compound in malignant murine melanoma TRCs has been reported to be 0.19 μM.[1][3]
In Vivo Tumor Metastasis Model
This protocol describes the use of this compound to inhibit tumor metastasis in a mouse model.
Materials:
-
Female C57BL/6 mice[6]
-
Tumor-repopulating cells (TRCs) (e.g., B16-F1 melanoma cells)[6]
-
This compound formulation for in vivo use
-
Vehicle control (formulation without this compound)
Protocol:
-
Inject 30,000 B16-F1 TRCs intravenously via the tail vein into each mouse.[6]
-
Allow 5 days for micrometastases to form.[6]
-
Prepare the this compound formulation (e.g., in PEG300/Tween-80/saline).
-
Administer this compound intravenously at doses such as 0.022 mg/kg and 0.22 mg/kg once every two days for 25 days.[1][6] A control group should receive the vehicle.
-
At the end of the treatment period, euthanize the mice and excise the lungs.
-
Count the number of metastatic nodules on the lung surface. Studies have shown a significant reduction in lung metastases with this compound treatment.[1][6]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects primarily by acting as a Retinoic Acid Receptor (RAR) agonist.[1][2] Upon entering the cell, its ester form is likely hydrolyzed to the active acid form, which then binds to RARs in the nucleus.[6] This binding leads to the regulation of target gene expression.
Caption: this compound signaling pathway in cancer cells.
Key signaling events modulated by this compound include:
-
Downregulation of WNT4: this compound promotes the binding of RARα to the WNT4 promoter, leading to the downregulation of WNT4 expression. This, in turn, inhibits the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[7]
-
Inhibition of Sox2: The Sox2 gene, involved in cellular self-renewal, is a potential target regulated by this compound, contributing to the inhibition of TRCs.[2]
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells, primarily through the activation of the caspase-3 pathway.[1][2][3]
Experimental Workflow Overview
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Flow Cytometric Analysis of Cells Treated with WYC-209
Audience: Researchers, scientists, and drug development professionals.
Introduction WYC-209 is a synthetic retinoid compound that functions as a retinoic acid receptor (RAR) agonist.[1] It has demonstrated significant potential in cancer therapy by inhibiting the proliferation and metastasis of cancer stem-like cells, often referred to as tumor-repopulating cells (TRCs).[2] Unlike its parent compounds, such as all-trans retinoic acid (ATRA), this compound exhibits high efficacy with minimal toxicity.[2][3] The primary mechanisms of action include the induction of apoptosis, predominantly through the caspase-3 pathway, and the inhibition of cell cycle progression.[4][5] In certain cancers, such as gastric cancer, this compound has also been shown to inhibit the STAT3 signaling pathway.[6]
Flow cytometry is a powerful technique for single-cell analysis, making it an ideal platform to quantify the cellular responses to this compound treatment.[7] This document provides detailed protocols for using flow cytometry to measure this compound-induced apoptosis and cell cycle arrest, along with expected outcomes and relevant signaling pathways.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through multiple signaling pathways. As an RAR agonist, it triggers a cascade leading to programmed cell death. It also interferes with signaling pathways crucial for cancer cell proliferation and survival.
Caption: this compound binds to RAR, initiating a cascade that activates caspase-3 and induces apoptosis.
Caption: this compound inhibits STAT3 activation, leading to reduced FGF-18 expression and suppressed malignancy.
Experimental Workflow and Data
A typical workflow for analyzing the effects of this compound involves cell culture, treatment, staining, and subsequent analysis by flow cytometry. The quantitative data derived from these experiments can be summarized for clear interpretation.
Caption: General experimental workflow for analyzing this compound treated cells via flow cytometry.
Data Presentation: Quantitative Effects of this compound
The inhibitory concentration (IC50) of this compound varies across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| B16-F1 TRCs | Murine Melanoma | 0.19[1][3] |
| AGS | Gastric Cancer | 3.91[6] |
| HGC-27 | Gastric Cancer | 4.08[6] |
Flow cytometry assays provide quantitative data on changes in cell populations following treatment.
Table 2: Representative Data from Apoptosis Assay (Annexin V/PI)
| Treatment | Live Cells (Annexin V-/PI-) (%) | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic (Annexin V+/PI+) (%) |
|---|---|---|---|
| Control (Vehicle) | 95 | 3 | 2 |
| this compound (10 µM) | 45 | 35 | 20 |
Table 3: Representative Data from Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (Vehicle) | 55 | 30 | 15 |
| This compound (10 µM) | 65 | 10 | 25 |
Note: Tables 2 and 3 contain illustrative data based on published findings that this compound induces apoptosis and reduces the S phase population.[4][8]
Experimental Protocols
Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cell line of interest (e.g., A549, MCF-7, A375)[3]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM - 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells collected from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining.[11] Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[12][13] this compound has been shown to cause a reduction in the S phase population.[4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PBS
-
70% Ethanol, ice-cold
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest adherent and floating cells as described in step 3 of the apoptosis protocol.
-
Washing: Wash the cell pellet once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.[13]
-
Set the DNA fluorescence parameter (e.g., FL2-A) to a linear scale.
-
Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude cell doublets and aggregates from the analysis, which is critical for accurate cell cycle data.[14]
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
overcoming solubility issues with WYC-209 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the synthetic retinoid, WYC-209, in in vitro settings.
Troubleshooting Guides & FAQs
This section addresses specific issues related to the solubility and handling of this compound in experimental workflows.
Issue: Precipitation of this compound upon dilution in aqueous media.
-
Question: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. Why is this happening and how can I prevent it?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where it is poorly soluble. The rapid change in solvent polarity causes the compound to come out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and preferably at or below 0.1%, as higher concentrations can be toxic to cells.[1][2] You may need to prepare a more dilute stock solution of this compound in DMSO to achieve this.
-
Use Pre-Warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[3] Temperature can significantly affect the solubility of a compound.
-
Employ Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a smaller volume of pre-warmed media, then add this to the rest of your media.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the vortex of the media while gently swirling or vortexing.[3] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Issue: Determining the optimal and maximum soluble concentration of this compound.
-
Question: How can I determine the maximum concentration of this compound that I can use in my experiment without it precipitating?
Answer: The maximum soluble concentration of this compound in your specific cell culture medium should be determined empirically. This can be done by preparing a series of dilutions of your this compound DMSO stock in your complete cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours and then visually inspect for any signs of precipitation. Microscopic examination can also be used to detect smaller, less obvious precipitates.
Issue: Concerns about the effects of solubilizing agents on experimental results.
-
Question: I am using DMSO to dissolve this compound. Could the DMSO itself be affecting my cells?
Answer: Yes, DMSO can have direct effects on cells, even at low concentrations.[4][5] It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples, but without this compound. This will allow you to distinguish the effects of the compound from the effects of the solvent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, but it is always best to keep the concentration at 0.1% or lower if possible.[1][2]
-
Question: Are there alternatives to DMSO for solubilizing this compound for in vitro use?
Answer: While DMSO is the most common solvent for hydrophobic compounds in cell culture, other strategies can be employed, though they require careful consideration and validation for your specific assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are most commonly used for this purpose. However, it's important to note that cyclodextrins can also have their own biological effects, such as extracting cholesterol from cell membranes.[6]
-
Surfactants: Non-ionic surfactants like Tween® 80 can be used to aid in solubilization. However, surfactants can also impact cell membrane permeability and may interfere with certain assays.[7] The concentration of any surfactant used should be kept well below its critical micelle concentration to avoid overt cytotoxicity.
-
Data Presentation
Table 1: Example Formulation for this compound Solubilization
The following table is based on a reported in vivo formulation and can be adapted as a starting point for developing an appropriate in vitro stock solution. Note that for cell culture applications, the use of PEG300 and Tween-80 should be carefully evaluated for potential cellular effects.
| Component | Example Concentration (in vivo formulation) | Role | Considerations for in vitro Use |
| This compound | 2.08 mg/mL | Active Compound | Target concentration for in vitro assays will likely be much lower (in the µM range). |
| DMSO | 10% (v/v) | Primary Solvent | A high-concentration stock in 100% DMSO is recommended. The final concentration in cell culture should be kept low (≤ 0.5%).[1][2] |
| PEG300 | 40% (v/v) | Co-solvent | May not be necessary or desirable for direct addition to cell cultures. |
| Tween® 80 | 5% (v/v) | Surfactant/Emulsifier | Can have biological effects and should be used with caution and appropriate controls.[7] |
| Saline | 45% (v/v) | Vehicle | For in vitro use, cell culture medium would be the vehicle. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 368.45 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.68 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add 999 µL of pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution.
-
Continue to mix for a few seconds to ensure homogeneity.
-
This will result in a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation in vitro.
Caption: Generalized signaling pathway for a Retinoic Acid Receptor (RAR) agonist like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The effect of non-ionic detergent tween 80 on colcemid-resistant transformed mouse cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing WYC-209 Treatment for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of WYC-209, a synthetic retinoid agonist of the retinoic acid receptor (RAR). Here, you will find troubleshooting guides and frequently asked questions to navigate potential challenges during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. For malignant murine melanoma tumor-repopulating cells (TRCs), the half-maximal inhibitory concentration (IC50) has been determined to be 0.19 μM.[1][2][3] For inhibiting the growth of TRCs from various human tumor cell lines, a concentration of 10 μM for 24 hours has been shown to be effective.[1] In gastric cancer cell lines, 8 μM of this compound for 24 hours was used for RNA-sequencing analysis.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q2: What is the recommended treatment duration for this compound in cell culture?
This compound has demonstrated a long-lasting inhibitory effect on tumor-repopulating cells (TRCs). In one study, TRCs did not resume growth even five days after the drug was washed out.[1][5] Treatment for 24 hours has been shown to be effective in inducing apoptosis and inhibiting growth.[1][6] For long-term effects, a single treatment may be sufficient, but this should be empirically determined for your experimental system. The time-dependent apoptosis of melanoma TRCs by this compound reached approximately 95% after 24 hours of treatment.[7]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low Retinoic Acid Receptor (RAR) Expression: The expression levels of RARs have been positively correlated with sensitivity to this compound.[5] Confirm RAR expression in your cell line.
-
Incorrect Drug Preparation: Ensure that this compound is properly dissolved and stored. A recommended stock solution can be prepared in DMSO.[1]
-
Suboptimal Concentration or Duration: As mentioned, the effective concentration and duration can be cell-type specific. An initial dose-response and time-course experiment is crucial.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome of the experiment. Ensure consistent seeding densities across experiments.
Q4: What is the mechanism of action of this compound?
This compound is a Retinoic Acid Receptor (RAR) agonist.[1][5] Its anti-tumor effects are mediated through several pathways:
-
Induction of Apoptosis: It primarily induces apoptosis through the caspase-3 pathway.[1][3][5]
-
Inhibition of Wnt/β-catenin Signaling: In gastric cancer, this compound promotes the binding of RARα to the WNT4 promoter, leading to the downregulation of WNT4 and subsequent inhibition of the Wnt/β-catenin signaling pathway.[4]
-
Regulation of Sox2: It is suggested that this compound may regulate the self-renewal gene Sox2, which is highly expressed in TRCs.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent cell seeding, variations in drug concentration, or differences in incubation times. | Standardize cell seeding protocols. Prepare fresh drug dilutions for each experiment. Ensure precise timing of treatments and assays. |
| Observed cytotoxicity in control (DMSO-treated) cells. | High concentration of DMSO. | Keep the final DMSO concentration in the culture medium below 0.5% (v/v) to minimize solvent toxicity. |
| Difficulty in dissolving this compound. | Improper solvent or low temperature. | Prepare stock solutions in DMSO.[1] Gentle warming may aid dissolution. |
| Unexpected off-target effects. | Non-specific binding or activation of other pathways. | Investigate the expression of different RAR isoforms in your model system. Consider using RAR-specific antagonists as controls. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect |
| Malignant Murine Melanoma TRCs | Apoptosis Induction | IC50 = 0.19 μM | Not specified | 50% inhibition of cell viability.[1][2][3] |
| Human Tumor Cell TRCs | Growth Inhibition | 10 μM | 24 hours | Inhibition and blockage of growth with a long-lasting effect.[1] |
| HGC-27 Gastric Cancer Cells | RNA-seq | 8 μM | 24 hours | Significant downregulation of WNT4.[4] |
| B16-F1 TRCs | MTT Assay | IC50 determination | 48 hours | Compared against ATRA, tazarotene, and cisplatin.[6] |
| B16 TRCs | Apoptosis Analysis | 10 μM | 24 hours | Induction of apoptosis.[6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosage | Dosing Schedule | Observed Effect |
| C57BL/6 Mice | Lung Metastases | 0.022 - 0.22 mg/kg (i.v.) | Once every two days for 25 days | Inhibition of tumor metastasis.[1] At 0.22 mg/kg, 87.5% elimination of lung metastases was observed.[5] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound in gastric cancer cells.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
1. In Vitro Cell Viability (MTT) Assay
This protocol is a general guideline for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the steps to quantify apoptosis induced by this compound.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. In Vivo Tumor Metastasis Model
This protocol is a general representation of an in vivo study design.
-
Cell Injection: Inject tumor cells (e.g., B16-F1 TRCs) intravenously into the tail vein of immunocompetent mice (e.g., C57BL/6).[7]
-
Tumor Establishment Period: Allow a waiting period (e.g., 5 days) for micrometastases to form.[7]
-
Drug Administration: Administer this compound intravenously at the desired dosage (e.g., 0.022 or 0.22 mg/kg).[1][7]
-
Treatment Schedule: Administer the drug at regular intervals (e.g., once every two days) for a specified duration (e.g., 25 days).[1][7]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest the lungs to count the number of metastatic nodules.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize off-target effects of WYC-209
Welcome to the technical support center for WYC-209. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common issues encountered during experimentation. Our goal is to help you achieve reliable and reproducible results by understanding the on-target effects of this compound and providing strategies to investigate any unexpected outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions and potential issues in a question-and-answer format.
Category 1: Understanding the Mechanism of Action
Question: What is the primary mechanism of action for this compound? Answer: this compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1] Its primary on-target effect is the induction of apoptosis in tumor-repopulating cells (TRCs) and various cancer cell lines.[2] This is primarily mediated through the activation of the caspase-3 pathway.[1]
Question: Besides the RAR pathway, are other signaling pathways known to be affected by this compound? Answer: Yes, recent studies have shown that this compound can also exert its anti-tumor effects by modulating other signaling pathways. In gastric cancer cells, this compound has been shown to inhibit the STAT3 signaling pathway, leading to the down-regulation of FGF-18.[3][4] Additionally, it has been reported to down-regulate WNT4 expression by promoting the binding of RARα to the WNT4 promoter, thereby inhibiting the Wnt/β-catenin signaling pathway.[5][6]
Category 2: Troubleshooting Experimental Outcomes
Question: I am not observing the expected level of apoptosis in my cancer cell line after treatment with this compound. What could be the cause? Answer: Several factors could contribute to a lack of apoptotic response. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. Ensure that the cell line you are using expresses retinoic acid receptors. The level of RAR expression may correlate with sensitivity to this compound.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock solution. This compound should be stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell line, starting with a range around the published IC50 values (see data tables below).
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On-Target Confirmation: To confirm that the effects (or lack thereof) are mediated by RAR, you can perform a rescue experiment. Pre-treating the cells with an RAR antagonist should block the effects of this compound. Alternatively, using siRNA to knock down RAR expression should also reduce the inhibitory effects of this compound.
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Assay Timing: The onset of apoptosis can vary. Ensure you are assessing apoptosis at appropriate time points (e.g., 24, 48, 72 hours) after treatment.
Question: My experimental results are inconsistent. What are some common causes of variability? Answer: Inconsistent results can arise from several sources:
-
Compound Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to non-specific effects and inconsistent dosing. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to any observed effects.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to treatment.
-
Assay Performance: Ensure that your assays for proliferation or apoptosis are optimized and validated for your specific experimental setup.
Category 3: Investigating Potential Off-Target Effects
Question: While this compound is reported to have low toxicity, I am observing unexpected cellular phenotypes. How can I determine if these are off-target effects? Answer: Although this compound is noted for its high efficacy and low toxicity, investigating unexpected phenotypes is a critical part of research. Here is a general framework for investigating potential off-target effects:
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Phenotypic Comparison: Compare the observed phenotype with the known consequences of activating the RAR, STAT3, and Wnt signaling pathways. Discrepancies may suggest the involvement of other pathways.
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Rescue Experiments: As mentioned previously, if an RAR antagonist or RAR siRNA knockdown does not reverse the unexpected phenotype, it may suggest an off-target effect.
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Selectivity Profiling: To comprehensively assess potential off-target binding, consider a selectivity profiling assay. While commonly used for kinase inhibitors, similar principles can be applied to other classes of compounds. This typically involves screening the compound against a panel of receptors and other proteins to identify unintended binding partners. A common approach for nuclear receptors is a GAL4-NR library screen.[7]
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Transcriptomic/Proteomic Analysis: Perform RNA-seq or proteomic analysis on cells treated with this compound to identify changes in gene or protein expression that are not readily explained by the known signaling pathways. This can provide clues to novel pathways affected by the compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| B16-F1 TRCs | Malignant Murine Melanoma | Proliferation | IC50 | 0.19 µM | [1][2] |
| AGS | Gastric Cancer | Viability | IC50 | 3.91 µM | [3] |
| HGC-27 | Gastric Cancer | Viability | IC50 | 4.08 µM | [3] |
| A2780 | Ovarian Carcinoma | Proliferation | - | Inhibits TRCs | [2] |
| A549 | Lung Adenocarcinoma | Proliferation | - | Inhibits TRCs | [2] |
| MCF-7 | Breast Cancer | Proliferation | - | Inhibits TRCs | [2] |
| MDA-MB-435s | Melanoma | Proliferation | - | Inhibits TRCs | [2] |
| A375 | Malignant Melanoma | Proliferation | - | Inhibits TRCs | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference |
| C57BL/6 Mice | Lung Metastases | 0.022 mg/kg (i.v., every two days for 25 days) | 4 out of 8 mice formed lung metastases | [1] |
| C57BL/6 Mice | Lung Metastases | 0.22 mg/kg (i.v., every two days for 25 days) | 1 out of 8 mice formed lung metastases (87.5% reduction) | [1] |
Key Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
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Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS.[8]
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Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[8][9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8]
-
3. Caspase-3 Activity Assay (Colorimetric or Fluorometric)
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Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway induced by this compound.
-
Methodology:
-
Cell Lysis: After treatment with this compound, harvest and lyse the cells in a specialized lysis buffer on ice.[10][11]
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Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
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Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).[11]
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Incubation: Incubate the plate at 37°C for 1-2 hours.[12]
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Signal Detection: Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a plate reader.[11][13]
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Data Analysis: The signal is proportional to the caspase-3 activity in the sample. Compare the activity in treated samples to untreated controls. To confirm specificity, include a control where the lysate is pre-incubated with a caspase-3 inhibitor (e.g., z-DEVD-FMK).
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4. Western Blotting for Signaling Pathway Analysis
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Objective: To analyze changes in protein expression and phosphorylation status in pathways affected by this compound (e.g., STAT3, Wnt/β-catenin).
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Methodology:
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Cell Lysis and Protein Quantification: Treat cells with this compound, lyse them in RIPA buffer with protease and phosphatase inhibitors, and quantify the protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, β-catenin, WNT4, RARα) followed by incubation with HRP-conjugated secondary antibodies.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine relative changes in protein levels.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. mpbio.com [mpbio.com]
- 13. aurorabiolabs.com [aurorabiolabs.com]
Technical Support Center: Improving the Delivery of WYC-209 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of WYC-209 in animal studies.
Section 1: Formulation and Solubilization of this compound
Proper formulation is critical for the successful administration and efficacy of this compound, a synthetic retinoid with low aqueous solubility. This section provides detailed protocols and troubleshooting for preparing stable this compound solutions for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for dissolving this compound for in vivo injection?
A1: A commonly used vehicle for this compound and other poorly water-soluble compounds for injection in animal studies consists of a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. A specific formulation that achieves a clear solution of at least 2.08 mg/mL is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v) mixture.[1]
Q2: What is the role of each component in the recommended formulation?
A2:
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DMSO: A powerful organic solvent used to create an initial stock solution of this compound.
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PEG300: A water-miscible co-solvent that helps to keep this compound in solution when the DMSO stock is diluted.
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Tween-80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent and emulsifier. It helps to prevent the precipitation of the drug upon dilution in aqueous media, such as blood, and improves the overall stability of the formulation.
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Saline: The aqueous base of the final formulation, used to adjust the final volume and ensure isotonicity for injection.
Q3: Can I store the final this compound formulation?
A3: It is highly recommended to prepare the final working solution fresh on the day of use. While a stock solution of this compound in DMSO can typically be stored at -20°C or -80°C for up to one or two years respectively, the stability of the final mixed vehicle formulation containing PEG300, Tween-80, and saline is limited.[1] To avoid potential precipitation or degradation, fresh preparation is the best practice.
Troubleshooting Guide: Formulation Issues
| Problem | Possible Cause | Solution |
| Precipitation or cloudiness during preparation | 1. Incomplete dissolution of this compound.2. Incorrect order of component addition. | 1. Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution. Ensure thorough mixing after the addition of each component.2. Follow the specified order of addition: DMSO stock, then PEG300, then Tween-80, and finally saline. |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or temperature. | Ensure the correct order of addition and homogenize the solution thoroughly after each step. Gentle warming may also help. |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use. |
| Precipitation upon intravenous (IV) injection | The drug is precipitating out of solution upon contact with the aqueous environment of the blood. | 1. Decrease the injection rate: A slower infusion allows for greater dilution of the formulation in the bloodstream, reducing the risk of precipitation.2. Optimize the formulation: Consider increasing the proportion of Tween-80 or adding a precipitation inhibitor like Pluronic F127.3. Lower the drug concentration: If the experimental design allows, reducing the concentration of this compound in the formulation can prevent it from reaching its precipitation point upon injection. |
| Degradation of this compound in the formulation | Formaldehyde impurities in PEG300 and/or Tween-80 can react with the active pharmaceutical ingredient. | Use high-purity, low-aldehyde excipients from a reputable supplier. If degradation is suspected, an analytical method should be developed to quantify the degradant. |
Experimental Protocol: Preparation of this compound Formulation
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.
Materials:
-
This compound powder
-
DMSO (high purity)
-
PEG300 (high purity, low aldehyde)
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Tween-80 (high purity, low aldehyde)
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Sterile Saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO:
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C or -80°C.[1]
-
-
Prepare the final formulation (1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300.
-
Vortex the mixture thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture.
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Vortex again until the solution is clear and homogenous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex one final time to ensure complete mixing.
-
-
Visual Inspection:
-
Before administration, visually inspect the solution for any signs of precipitation or cloudiness. The final solution should be clear.
-
References
Technical Support Center: Addressing Resistance to WYC-209 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential resistance to the synthetic retinoid WYC-209 in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist, with a high affinity for RARγ.[1] Its primary mechanism of action involves inducing the translocation of RARγ from the nucleus to the cytoplasm. This relocalization of RARγ leads to a decrease in its binding to the promoter of the Cdc42 gene, resulting in the downregulation of Cdc42 expression.[1][2] The reduction in Cdc42, a key regulator of the actin cytoskeleton, leads to F-actin depolymerization, reduced cellular tension, and subsequent chromatin decondensation. This altered chromatin state is thought to facilitate DNA damage and ultimately trigger caspase-3-dependent apoptosis in cancer stem-like cells, also known as tumor-repopulating cells (TRCs).[3][4] this compound has demonstrated a significantly lower IC50 value compared to conventional chemotherapeutic agents like cisplatin in TRCs.[1][5][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action and known resistance patterns to other retinoids and targeted therapies, potential mechanisms include:
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Alterations in the RARγ Signaling Pathway:
-
Mutations in RARG (encoding RARγ): Mutations that prevent this compound binding or inhibit the translocation of RARγ from the nucleus to the cytoplasm could confer resistance.
-
Downregulation of RARγ expression: Reduced levels of the primary target of this compound would diminish its efficacy.
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Alterations in co-activators or co-repressors: Changes in the expression or function of proteins that modulate RARγ activity could impact the cellular response to this compound.
-
-
Upregulation of Downstream Effectors:
-
Overexpression of Cdc42: Increased levels of Cdc42 could counteract the effects of this compound-mediated RARγ translocation, maintaining cytoskeletal tension and preventing apoptosis.[7]
-
-
Increased Drug Efflux:
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Activation of Bypass Signaling Pathways:
-
Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of this compound. Common bypass pathways in targeted therapy resistance include the PI3K/Akt and MAPK/ERK pathways.
-
-
Altered Retinoid Metabolism:
-
Increased expression of enzymes that metabolize and inactivate retinoids, such as those from the cytochrome P450 family (e.g., CYP26A1), could lead to reduced intracellular levels of active this compound.[11]
-
Q3: How can I experimentally determine if my cells have developed resistance to this compound?
A3: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to a sensitive, control cell line. A significant increase in the IC50 value is indicative of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in our cancer cell line.
This is the primary indicator of resistance. The following troubleshooting steps and experiments can help elucidate the underlying mechanism.
Table 1: Summary of Experimental Approaches to Investigate this compound Resistance
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Alterations in RARγ Signaling | RT-qPCR and Western Blot for RARγ | Decreased mRNA and/or protein expression. |
| Sanger sequencing of the RARG gene | Identification of mutations in the coding region. | |
| Immunofluorescence or cellular fractionation followed by Western Blot | Lack of RARγ translocation from nucleus to cytoplasm upon this compound treatment. | |
| Upregulation of Cdc42 | RT-qPCR and Western Blot for Cdc42 | Increased mRNA and protein expression. |
| Increased Drug Efflux | RT-qPCR and Western Blot for ABC transporters (ABCB1, ABCC1, ABCG2) | Increased mRNA and protein expression. |
| Functional efflux assays (e.g., using rhodamine 123 or Hoechst 33342) | Increased efflux of fluorescent substrates. | |
| Activation of Bypass Pathways | Western Blot for key signaling proteins (e.g., p-Akt, p-ERK) | Increased phosphorylation of key survival pathway proteins. |
| Altered Retinoid Metabolism | RT-qPCR for retinoid metabolizing enzymes (e.g., CYP26A1) | Increased mRNA expression. |
Detailed Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To quantify the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.
Methodology:
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a period that allows for the assessment of growth inhibition (e.g., 48-72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to determine the IC50 value.
Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To determine if resistance to this compound is due to a failure to induce apoptosis.
Methodology:
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Cell Treatment: Treat both sensitive and potentially resistant cells with this compound at a concentration known to induce apoptosis in the sensitive line. Include untreated controls.
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Cell Harvesting: After the desired incubation period, harvest the cells, including any floating cells in the supernatant.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in Annexin V binding buffer.
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Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
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Incubation: Incubate in the dark at room temperature for 15 minutes.
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Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
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Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Analysis of Gene Expression by RT-qPCR
Objective: To quantify the mRNA levels of genes potentially involved in this compound resistance (e.g., RARG, CDC42, ABCB1, CYP26A1).
Methodology:
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RNA Extraction: Isolate total RNA from sensitive and resistant cell lines (both untreated and treated with this compound).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
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qPCR Reaction: Set up the quantitative PCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Determine the relative expression of the target genes in the resistant cells compared to the sensitive cells using the delta-delta Ct method.
Analysis of Protein Expression by Western Blot
Objective: To detect and quantify the protein levels of key players in the this compound signaling and potential resistance pathways.
Methodology:
-
Protein Extraction: Lyse cells to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
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SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., RARγ, Cdc42, p-Akt).
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Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Chromatin Immunoprecipitation (ChIP)
Objective: To investigate the binding of RARγ to the Cdc42 promoter in response to this compound.
Methodology:
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Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
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Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments, typically by sonication.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for RARγ to pull down RARγ-DNA complexes. Include a negative control with a non-specific IgG antibody.
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Washing: Wash the immunoprecipitated complexes to remove non-specifically bound chromatin.
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Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the antibody and reverse the formaldehyde cross-links.
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DNA Purification: Purify the DNA.
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qPCR Analysis: Use qPCR with primers designed to amplify the promoter region of the Cdc42 gene to quantify the amount of immunoprecipitated DNA.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound in sensitive cancer cells.
Caption: Potential mechanisms of resistance to this compound.
Experimental Workflow Diagrams
Caption: Workflow for IC50 determination using an MTT assay.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
References
- 1. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation (Adv. Sci. 31/2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Focus on Cdc42 in Breast Cancer: New Insights, Target Therapy Development and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
refining experimental protocols for WYC-209
Welcome to the technical support center for WYC-209, a synthetic retinoid and potent Retinoic Acid Receptor (RAR) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for the effective use of this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid that acts as a Retinoic Acid Receptor (RAR) agonist. Its primary mechanism involves binding to RARs, which are nuclear receptors that function as transcription factors.[1][2] This interaction modulates the expression of target genes, leading to the induction of apoptosis (programmed cell death) in cancer cells, primarily through the caspase-3 pathway.[3]
2. What is the solubility and stability of this compound?
This compound has poor water solubility.[4] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For in vivo studies, specific formulations involving DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil are recommended.[5] Stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[5] It is advisable to prepare working solutions fresh on the day of use.[5] As retinoids can be sensitive to light and may absorb to plastics, it is recommended to store solutions in light-protected containers and consider the presence of proteins like albumin in the culture medium to improve stability and bioavailability.[6]
3. What are the recommended working concentrations for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. A common effective concentration used in several studies is 10 μM, which has been shown to completely inhibit the growth of various human cancer cell lines.[4][6] However, it is always recommended to perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 for your specific cell line.
4. Does this compound exhibit toxicity towards non-cancerous cells?
Studies have shown that this compound has little toxic effect on non-cancerous cell lines, such as murine 3T3 fibroblasts, and has shown minimal systemic toxicity in in vivo mouse models.[4][7]
5. Which signaling pathways are known to be affected by this compound?
This compound primarily acts through the Retinoic Acid Receptor (RAR) signaling pathway.[3] It has also been shown to inhibit the Wnt/β-catenin signaling pathway in gastric cancer cells by promoting the binding of RARα to the WNT4 promoter, leading to the downregulation of WNT4 expression.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| B16-F1 TRCs | Murine Melanoma | 0.19[7] | TRCs (Tumor-Repopulating Cells) showed a dose-dependent inhibition of colony growth.[4] |
| A2780 | Human Ovarian Carcinoma | Dose-dependent inhibition observed | 100% inhibition of TRC growth at 10 µM.[4] |
| A549 | Human Lung Adenocarcinoma | Dose-dependent inhibition observed | 100% inhibition of TRC growth at 10 µM.[4] |
| MCF-7 | Human Breast Cancer | Dose-dependent inhibition observed | 100% inhibition of TRC growth at 10 µM.[4] |
| MDA-MB-435s | Human Melanoma | Dose-dependent inhibition observed | 100% inhibition of TRC growth at 10 µM.[4] |
| A375 | Human Malignant Melanoma | Dose-dependent inhibition observed | 100% inhibition of TRC growth at 10 µM.[4] |
| HGC-27 | Human Gastric Cancer | Significant inhibition at 8 µM | Showed inhibition of cell survival, proliferation, and colony growth.[8] |
| AGS | Human Gastric Cancer | Significant inhibition at 8 µM | Showed inhibition of cell survival, proliferation, and colony growth.[8] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8]
-
Absorbance Reading: Incubate the plate overnight in a humidified atmosphere.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key effector in this compound-induced apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and incubation time to induce apoptosis.
-
Cell Lysis: Collect 1-5 x 10^6 cells and resuspend them in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.[10]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute and transfer the supernatant to a fresh tube.[10]
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein diluted to 50 µL with cell lysis buffer. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[10]
-
Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate.[10]
-
Incubation and Reading: Incubate at 37°C for 1-2 hours, protected from light.[10] Read the absorbance at 405 nm.
-
Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Cell Migration Assessment (Transwell Assay)
This assay evaluates the effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: Culture cells to 80-90% confluency and then serum-starve them for 24 hours.
-
Chamber Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing this compound or vehicle control and seed them into the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 70% ethanol and stain with 0.2% crystal violet.[11]
-
Quantification: Elute the stain with 10% acetic acid and measure the absorbance at 595 nm, or count the stained cells under a microscope.
Western Blot Analysis of RARα and WNT4
This protocol details the detection of RARα and WNT4 protein expression following this compound treatment.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RARα and WNT4 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Troubleshooting Guides
Table 2: Troubleshooting for In Vitro Assays with this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent cell viability in MTT assay | - Incorrect cell seeding density.- Incomplete solubilization of formazan crystals.- Interference of this compound with the MTT reagent. | - Optimize cell number to ensure logarithmic growth.- Ensure complete dissolution of formazan crystals by vigorous pipetting or shaking. Use of SDS in the solubilization buffer can aid this.[8]- Include a "compound only" control (this compound in media without cells) to check for direct reduction of MTT. |
| No induction of apoptosis in Caspase-3 assay | - Insufficient this compound concentration or incubation time.- Inactive caspase-3 in the cell line.- Problems with the assay reagents (e.g., degraded substrate). | - Perform a time-course and dose-response experiment.- Use a positive control for apoptosis induction (e.g., staurosporine) to confirm the cell line's apoptotic machinery is functional.- Use fresh reagents and ensure proper storage conditions. |
| High background or no migration in Transwell assay | - Chemoattractant gradient not established properly.- Incorrect pore size for the cell type.- Cells are not migratory or are overly adherent. | - Ensure a significant difference in chemoattractant concentration between the upper and lower chambers.- Select a pore size appropriate for your cells.[12]- Serum-starve cells before the assay to increase their migratory response to the chemoattractant. |
| Weak or no signal in Western Blot | - Low protein expression in the cell line.- Inefficient antibody binding.- Insufficient protein loading. | - Use a positive control cell lysate known to express the target proteins.- Optimize antibody concentration and incubation time.- Ensure accurate protein quantification and load a sufficient amount of protein. |
| Compound precipitation in culture media | - Poor solubility of this compound at the working concentration. | - Ensure the final DMSO concentration is low (typically <0.5%) to avoid toxicity.- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Visually inspect the media for any precipitate after adding this compound. |
Visualizations
Caption: this compound signaling pathway via RARα and its effect on Wnt/β-catenin.
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. abcam.com [abcam.com]
- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.de [fishersci.de]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 12. corning.com [corning.com]
Technical Support Center: WYC-209 Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the clinical translation of WYC-209.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in malignant tumor-repopulating cells (TRCs), which are a type of cancer stem-like cell. This process is mediated primarily through the caspase 3 pathway.
Q2: What are the potential challenges in translating this compound from preclinical models to human clinical trials?
While specific clinical trial data for this compound is not publicly available, researchers may anticipate challenges common to the clinical translation of other retinoids and RAR agonists. These can include:
-
Pharmacokinetics and Bioavailability: Synthetic retinoids can have poor oral bioavailability due to their lipophilic nature.[1] Formulations must be optimized to ensure adequate absorption and exposure.
-
Toxicity Profile: While preclinical studies on this compound suggest low toxicity in non-cancerous cells, retinoids as a class can have side effects in humans, such as skin irritation, dryness, and photosensitivity.[2][3] A thorough evaluation of the therapeutic window in humans is critical.
-
Drug Delivery: The physicochemical properties of retinoids, such as poor aqueous solubility and photosensitivity, can make formulation and delivery challenging.[4][5] Novel drug delivery systems may be required to improve stability and targeted delivery.[4][5]
-
Predictive Value of Preclinical Models: Animal models may not always accurately predict efficacy and toxicity in humans.[6][7] Differences in metabolism and physiology can lead to unexpected outcomes in clinical trials.
Q3: Are there any known resistance mechanisms to this compound?
While specific resistance mechanisms to this compound have not been detailed, resistance to other retinoids has been observed. Potential mechanisms could involve alterations in the expression or function of retinoic acid receptors (RARs) or changes in the downstream apoptotic signaling pathways.
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Low potency (higher than expected IC50) in cancer cell lines. | Cell line specific resistance. | Ensure the cell line expresses sufficient levels of retinoic acid receptors (RARs). Consider using a panel of cell lines with varying RAR expression to determine sensitivity. |
| Compound degradation. | This compound, as a retinoid, may be light-sensitive. Protect from light during storage and experiments. Prepare fresh stock solutions regularly. | |
| Suboptimal cell culture conditions. | Ensure optimal cell density and health. Culture conditions can influence cellular response to treatment. | |
| Inconsistent results in apoptosis assays. | Assay variability. | Use a consistent and validated apoptosis assay protocol. Include appropriate positive and negative controls in every experiment. |
| Cell confluence. | Cell density can affect apoptosis induction. Seed cells at a consistent density for all experiments. |
In Vivo Experimentation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor tumor growth inhibition in mouse models. | Inadequate drug exposure. | Optimize the drug formulation and route of administration to improve bioavailability. Conduct pharmacokinetic studies to correlate plasma concentrations with efficacy. |
| Tumor model variability. | Ensure the chosen animal model is appropriate and has been validated for studying the specific cancer type. The tumor microenvironment can influence drug efficacy.[8] | |
| Observed toxicity in animal models (e.g., weight loss, skin irritation). | Dose is too high. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
| Off-target effects. | While preclinical data suggests low toxicity, monitor for common retinoid-class side effects. Consider co-administration of agents to mitigate side effects if necessary. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 | Reference |
| Malignant murine melanoma TRCs | Proliferation | 0.19 µM | --INVALID-LINK-- |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Metastasis Model
| Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| 0.22 mg/kg | Intravenous (i.v.) | Once every two days for 25 days | 87.5% reduction in lung metastases | --INVALID-LINK-- |
Experimental Protocols
Caspase 3 Activity Assay (Colorimetric)
This protocol is a general guideline for measuring caspase 3 activity, a key step in the apoptotic pathway induced by this compound.
-
Cell Lysis:
-
Induce apoptosis in your target cells by treating with this compound. Include an untreated control group.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Procedure:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50-100 µg of protein from each lysate to individual wells.
-
Add reaction buffer containing the caspase 3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance in the this compound-treated samples compared to the control indicates the level of caspase 3 activity.
-
In Vivo Melanoma Metastasis Model
This protocol describes a general workflow for evaluating the anti-metastatic potential of this compound in a mouse model.
-
Cell Preparation and Injection:
-
Culture a metastatic melanoma cell line (e.g., B16-F10).
-
Harvest and resuspend the cells in sterile, serum-free medium or PBS.
-
Inject the melanoma cells (e.g., 2 x 10^5 cells) intravenously into the tail vein of immunocompetent mice (e.g., C57BL/6).
-
-
This compound Treatment:
-
Prepare the this compound formulation for in vivo administration.
-
Begin treatment with this compound at the desired dose and schedule (e.g., 0.22 mg/kg, i.v., every other day). Include a vehicle control group.
-
Monitor the health of the mice regularly (e.g., body weight, general appearance).
-
-
Endpoint Analysis:
-
After a predetermined period (e.g., 25 days), euthanize the mice.
-
Harvest the lungs and other organs where metastases are expected.
-
Count the number of metastatic nodules on the surface of the lungs.
-
Tissues can be fixed in formalin and embedded in paraffin for histological analysis to confirm the presence of metastatic lesions.
-
Visualizations
References
- 1. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic Acid and Its Derivatives in Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinol: Overcoming the hidden challenges of skin care’s hero ingredient [cosmeticsbusiness.com]
- 4. Advances and challenges in retinoid delivery systems in regenerative and therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dealing With The Challenges Of Drug Discovery | ZeClinics CRO [zeclinics.com]
- 7. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Animal models of melanoma: a somatic cell gene delivery mouse model allows rapid evaluation of genes implicated in human melanoma - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the stability of WYC-209 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the synthetic retinoid, WYC-209, in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, as a synthetic retinoid, is susceptible to several factors that can cause degradation in solution. The primary causes include:
-
Oxidation: Like many retinoids, this compound can be sensitive to atmospheric oxygen, leading to the formation of oxidized byproducts and a loss of potency.[1] This process can be accelerated by exposure to heat and light.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization and degradation of retinoid compounds.[2][3] It is a common issue for this class of molecules and can lead to a significant loss of active compound.
-
Hydrolysis: this compound possesses an ethyl ester group which may be susceptible to hydrolysis, especially under non-optimal pH conditions. This would result in the formation of the corresponding carboxylic acid and ethanol.
-
pH Instability: The stability of retinoids is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions.[4] For many retinoids, a slightly acidic to neutral pH is optimal.[5][6]
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways, including oxidation and hydrolysis.[7][8]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For in vitro experiments, this compound is commonly dissolved in dimethyl sulfoxide (DMSO).[9] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[9] For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline has been described.[9]
Q3: How should I handle and store this compound to maximize its stability?
A3: To ensure the stability of this compound, follow these handling and storage best practices:
-
Protection from Light: Always store this compound, both in solid form and in solution, in amber or opaque containers to protect it from light.[1][9] When working with solutions, minimize exposure to ambient light.
-
Inert Atmosphere: For maximum stability of the solid compound and stock solutions, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[8]
-
Temperature Control: Store solid this compound and its stock solutions at low temperatures, such as -20°C or -80°C, to slow down degradation.[9]
-
pH Management: When preparing aqueous working solutions, use a buffer system to maintain a slightly acidic to neutral pH, ideally between 5 and 7, if compatible with your experimental setup.[5][6]
-
Use Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment to ensure potency.
Q4: Can I do anything to improve the stability of this compound in my aqueous assay buffer?
A4: Yes, several strategies can be employed to enhance the stability of this compound in aqueous solutions:
-
pH Optimization: Ensure the pH of your buffer is within the optimal range for retinoid stability (typically pH 5-7).[5][6]
-
Addition of Antioxidants: To combat oxidative degradation, consider adding antioxidants to your buffer. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid (Vitamin C).[1][8][10]
-
Use of Co-solvents: If solubility is an issue in your aqueous buffer, a small percentage of an organic co-solvent like DMSO or ethanol can be used. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Addition of Surfactants: Non-ionic surfactants, such as Tween 80, can help to increase solubility and protect the compound from degradation.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of compound activity in a cell-based assay | 1. Degradation in culture medium. 2. Adsorption to plasticware. 3. Photodegradation from incubator or microscope light. | 1. Prepare fresh solutions of this compound immediately before each experiment. Minimize the time the compound is in the culture medium before and during the assay. 2. Use low-binding microplates. Consider adding a non-ionic surfactant like Tween 80 (at a low, non-toxic concentration) to the medium. 3. Protect plates from light by wrapping them in foil. Minimize exposure to light during analysis. |
| Precipitation of this compound in aqueous buffer | 1. Poor aqueous solubility. 2. Change in pH upon dilution of DMSO stock. | 1. Increase the percentage of a co-solvent (e.g., DMSO) if your assay allows. Note the final concentration of the co-solvent and include it in your controls. 2. Ensure the final pH of the solution is within the optimal range for this compound stability and solubility. Consider using a buffered solution. |
| Inconsistent results between experimental replicates | 1. Inconsistent preparation of solutions. 2. Degradation of stock or working solutions over time. | 1. Standardize the solution preparation protocol, including solvent, temperature, and mixing time. 2. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Change in color of the this compound solution | Oxidation or other chemical degradation. | 1. Discard the solution. 2. Prepare fresh solutions using deoxygenated solvents and store under an inert atmosphere. 3. Consider adding an antioxidant to the solvent system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the compound completely.
-
If possible, purge the headspace of the vial with an inert gas before sealing.
-
Wrap the vial in parafilm to ensure a tight seal.
-
Store the stock solution at -20°C or -80°C in single-use aliquots.
-
Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of interest (pH-adjusted and filtered)
-
Amber or foil-wrapped tubes
-
HPLC or LC-MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Aliquot the working solution into separate amber tubes for each time point and condition to be tested (e.g., 4°C, 25°C, 37°C).
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At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from each condition.
-
Immediately analyze the sample by a validated HPLC or LC-MS method to determine the concentration of the parent this compound.
-
Plot the percentage of this compound remaining versus time for each condition to determine the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmedicopublishers.com [pharmedicopublishers.com]
mitigating the low toxicity effects of WYC-209 in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic retinoid WYC-209 in primary cell cultures. The information is based on current scientific literature regarding its mechanism of action and reported low toxicity profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic retinoid analogue that functions as a retinoic acid receptor (RAR) agonist.[1][2][3] Its primary anti-cancer effect is the induction of apoptosis, largely through the caspase-3 pathway.[2][4][5][6] Additionally, this compound has been shown to inhibit the STAT3 signaling pathway, which is involved in cancer cell proliferation, survival, and migration.[7]
Q2: Is this compound toxic to non-cancerous primary cells?
Current research indicates that this compound exhibits significantly lower toxicity in non-cancerous cells compared to its potent effects on cancer cells, particularly tumor-repopulating cells (TRCs).[2][3][4][5] Studies on non-cancerous cell lines such as murine 3T3 fibroblasts, human epidermal HaCaT cells, and the normal human gastric epithelial cell line GES-1 have shown much weaker inhibitory effects.[2][3][8] However, dose-dependent toxicity can be observed at higher concentrations. For instance, a study on GES-1 cells noted a significant inhibition of cell survival starting at a concentration of 8 μM.[8]
Q3: What are the known signaling pathways affected by this compound?
This compound primarily affects two key signaling pathways:
-
Retinoic Acid Receptor (RAR) Pathway: As an RAR agonist, this compound binds to retinoic acid receptors, which are known tumor suppressors. This interaction ultimately leads to the activation of the caspase-3 cascade, inducing apoptosis.[2][4]
-
STAT3 Signaling Pathway: this compound can inhibit the activation of the STAT3 signaling pathway. This leads to the downregulation of downstream targets like FGF-18, resulting in the inhibition of malignant progression in cancer cells.[7]
Troubleshooting Guide
Issue 1: I am observing unexpected levels of cytotoxicity in my primary cell culture after treatment with this compound.
-
Potential Cause 1: High Concentration. While this compound has low toxicity, primary cells can be more sensitive than immortalized cell lines. The effective concentrations in cancer cells (IC50 values often below 5 µM) may be close to a toxic threshold for some primary cells.[7]
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., 0.1 µM) and titrate upwards.
-
-
Potential Cause 2: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all experimental conditions, including a vehicle-only control.
-
-
Potential Cause 3: General Retinoid Effects. Retinoids, as a class, can induce cellular stress, potentially through oxidative pathways, especially at higher concentrations.[9]
-
Troubleshooting Step: Based on general retinoid research, the addition of phosphatidylcholine to the culture medium has been shown to block cytotoxicity for fibroblasts and epithelial cells.[10] This has not been specifically validated for this compound but could be a potential mitigation strategy.
-
Issue 2: I am not observing the expected apoptotic effect in my target cancer cells.
-
Potential Cause 1: Low Expression of Retinoic Acid Receptors (RARs). The efficacy of this compound is dependent on the presence of RARs.[2]
-
Troubleshooting Step: Verify the expression levels of RARα, RARβ, and RARγ in your target cells using techniques like qPCR or Western blotting. Cells with low RAR expression may be less sensitive to this compound.
-
-
Potential Cause 2: Compromised Caspase-3 Pathway. Since this compound primarily induces apoptosis via caspase-3, any defects in this pathway could lead to reduced efficacy.[2][4]
-
Troubleshooting Step: Confirm the integrity of the caspase-3 pathway in your cells. You can also measure the cleavage of caspase-3 and its substrate PARP via Western blot to confirm pathway activation after this compound treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
|---|---|---|
| B16-F1 TRCs | Malignant Murine Melanoma | 0.19[1][2][3][5][6] |
| AGS | Gastric Cancer | 3.91[7] |
| HGC-27 | Gastric Cancer | 4.08[7] |
Table 2: Observed Effects of this compound on Non-Cancerous Cell Lines
| Cell Line | Cell Type | Observation | Concentration |
|---|---|---|---|
| GES-1 | Normal Human Gastric Epithelial | Significant inhibition of cell survival | 8 µM[8] |
| HaCaT | Human Epidermal | Much less inhibitory effect compared to cancer cells | Not specified[2] |
| 3T3 | Non-cancerous Murine Fibroblasts | Little toxic effects | Not specified[2][3][5] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cells.
-
Materials:
-
Primary cells
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Materials:
-
Primary cells treated with this compound and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Workflow for assessing this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoid toxicity for fibroblasts and epithelial cells is separable from growth promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of WYC-209 and ATRA: Efficacy and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic retinoid WYC-209 and the established therapeutic agent All-Trans Retinoic Acid (ATRA). This document summarizes their distinct mechanisms of action, presents comparative preclinical data, and details the experimental protocols that support these findings.
While both this compound and ATRA are retinoids that interact with retinoic acid receptors (RARs), their primary therapeutic applications and mechanisms of action differ significantly. ATRA is a cornerstone in the treatment of Acute Promyelocytic Leukemia (APL), where it induces the differentiation of leukemic promyelocytes into mature granulocytes. In contrast, this compound has emerged from preclinical studies as a potent inducer of apoptosis in cancer stem-like cells, particularly in the context of solid tumors such as melanoma.
Mechanism of Action: Differentiation vs. Apoptosis
All-Trans Retinoic Acid (ATRA) is a well-established differentiation agent. In APL, the characteristic PML-RARα fusion protein represses the transcription of genes necessary for myeloid differentiation. ATRA, when administered at pharmacological doses, binds to the RARα portion of this fusion protein, leading to a conformational change that releases co-repressors and recruits co-activators. This action restores gene transcription, causing the leukemic cells to differentiate into mature neutrophils.[1][2][3] The degradation of the PML-RARα oncoprotein is also a key aspect of ATRA's therapeutic effect.[2][3]
This compound , a novel synthetic retinoid, functions primarily as a pro-apoptotic agent.[4][5][6] Preclinical studies have shown that this compound effectively inhibits the proliferation of malignant tumor-repopulating cells (TRCs), which are considered cancer stem-like cells.[6] Its mechanism involves binding to RARs, which in turn triggers apoptosis predominantly through the caspase-3 pathway.[4][5][6] Unlike ATRA's primary role in differentiation, this compound appears to eliminate these cancer stem-like cells by inducing programmed cell death.[4]
Signaling Pathway Overview
The following diagrams illustrate the distinct signaling pathways of ATRA and this compound.
Caption: ATRA signaling pathway in APL cells.
Caption: this compound induced apoptosis pathway in TRCs.
Comparative Efficacy: Preclinical Data
Direct comparative efficacy data for this compound and ATRA is available from preclinical studies on B16-F1 melanoma tumor-repopulating cells (TRCs). These studies highlight the significantly greater potency of this compound in inhibiting proliferation and inducing apoptosis in this cancer stem-like cell model.
Table 1: In Vitro Proliferation Inhibition of B16-F1 TRCs
| Compound | IC50 (µM) |
| This compound | 0.19[5][6] |
| ATRA | >100 |
Data from MTT assay after 48 hours of treatment.
Table 2: Effect on Cell Cycle of B16-F1 TRCs
| Treatment (10 µM) | % of Cells in S Phase (Proliferation) |
| This compound | ~0% |
| ATRA | ~45% (decreased by ~55% from control)[4] |
Data from cell cycle analysis.
Table 3: In Vivo Efficacy in a Lung Metastasis Model
| Treatment Group (C57BL/6 Mice) | Incidence of Lung Metastases |
| Control (DMSO) | 7 out of 8 mice |
| This compound (0.022 mg/kg) | 4 out of 8 mice[4][5] |
| This compound (0.22 mg/kg) | 1 out of 8 mice[4][5] |
Mice were injected with B16-F1 TRCs and treatment began 5 days later, administered intravenously every two days for 25 days.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for scientific review and reproducibility.
In Vitro Apoptosis Assay
The induction of apoptosis by this compound was quantified using a FITC-Annexin V and Propidium Iodide (PI) apoptosis detection kit.
-
Cell Culture: B16-F1 TRCs were cultured in 3D soft fibrin gels.
-
Treatment: Cells were treated with either DMSO (control), ATRA (10 µM and 100 µM), or this compound (10 µM) for 24 hours.
-
Staining: After treatment, cells were harvested and stained with FITC-Annexin V and PI according to the manufacturer's protocol.
-
Analysis: The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
In Vivo Tumor Metastasis Model
The anti-metastatic potential of this compound was evaluated in an in vivo mouse model.
-
Cell Preparation: B16-F1 TRCs were cultured and isolated from soft fibrin gels.
-
Animal Model: Immune-competent female C57BL/6 mice were used.
-
Tumor Cell Injection: 30,000 B16-F1 TRCs were injected intravenously via the tail vein to induce lung metastases.[4]
-
Treatment Protocol: Five days post-injection, mice were randomly assigned to treatment groups. This compound (0.022 mg/kg or 0.22 mg/kg) or DMSO (control) was administered intravenously every two days for a total of 25 days.[4]
-
Endpoint Analysis: On day 30, mice were euthanized, and the lungs were examined for the presence of metastatic tumors.[4]
Caption: Comparative experimental workflows.
Summary and Future Directions
The available data indicates that this compound and ATRA are retinoids with distinct and compelling therapeutic profiles. ATRA's efficacy in inducing differentiation in APL is clinically proven and represents a paradigm of targeted therapy. This compound, in preclinical models, demonstrates superior potency in inducing apoptosis in cancer stem-like cells of solid tumors compared to ATRA, with a favorable toxicity profile.
This suggests that while ATRA remains a critical therapy for APL, this compound holds promise as a potential therapeutic for solid tumors, particularly in targeting the resilient cancer stem cell populations that contribute to metastasis and relapse. Further research, including clinical trials, is necessary to determine the clinical efficacy and safety of this compound in human patients. The differing mechanisms of action suggest that these compounds are not interchangeable but rather represent targeted applications of retinoid pharmacology for distinct oncological indications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Retinoic Acid and Arsenic for Treating Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy: New Insights into Mechanisms of Action and Resistance of Treatment in Acute Promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide: WYC-209 versus Tazarotene in the Treatment of Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic retinoids WYC-209 and tazarotene in the context of melanoma cell treatment. It synthesizes experimental data on their efficacy, mechanisms of action, and the cellular pathways they influence, offering a comprehensive resource for researchers in oncology and drug development.
Comparative Efficacy and Potency
Both this compound and tazarotene are retinoids that function as agonists for the retinoic acid receptor (RAR), a key regulator of cell growth, differentiation, and apoptosis[1][2][3]. However, experimental data demonstrates a significant difference in their potency against melanoma cells, particularly against drug-resistant, tumor-repopulating cells (TRCs), which share characteristics with cancer stem cells[4][5][6].
A key study directly comparing the two compounds found that this compound is substantially more potent in inhibiting melanoma TRCs. The half-maximal inhibitory concentration (IC50) for this compound was found to be over 20-fold lower than that of tazarotene[6]. This superior efficacy is further highlighted by apoptosis induction rates, where a lower concentration of this compound was sufficient to induce near-total apoptosis in TRCs, a feat that required a much higher concentration of tazarotene for only partial effect[6].
Table 1: Quantitative Comparison of Efficacy
| Compound | Target Cells | Metric | Value | Reference |
| This compound | Malignant Murine Melanoma TRCs | IC50 | 0.19 µM | [2][4][5] |
| Human Melanoma TRCs | Apoptosis | >95% at 10 µM | [6] | |
| Tazarotene | Human Melanoma TRCs | Apoptosis | 30-50% at 100 µM | [6] |
Mechanisms of Action and Signaling Pathways
While both compounds target RARs, their downstream anti-melanoma effects are mediated through distinct molecular pathways. This compound appears to induce apoptosis through a mechanism involving chromatin remodeling and DNA damage, whereas tazarotene's effects are primarily channeled through the induction of specific genes that trigger stress and apoptotic pathways.
This compound: Induction of Apoptosis via Chromatin Decondensation
This compound is a potent RAR agonist that has been shown to inhibit the proliferation of TRCs from various human cancers, including melanoma[5]. Its mechanism involves binding to RAR, which leads to significant physical changes within the cell nucleus. This engagement triggers chromatin decondensation, resulting in DNA damage and the activation of cell cycle regulatory proteins like p21, p27, and p53[6]. This cascade culminates in the activation of caspase-3, a key executioner of apoptosis, leading to programmed cell death[4][5]. The effect is long-lasting, as treated TRCs fail to resume growth even after the compound is removed[5].
Tazarotene: Apoptosis via TIG Gene Induction
Tazarotene is a third-generation retinoid that selectively activates RAR-β and RAR-γ[1][3][7]. Upon entering a cell, it is converted to its active form, tazarotenic acid[8]. Its primary anti-melanoma mechanism involves the induction of downstream genes, notably Tazarotene-Induced Gene 1 (TIG1) and TIG3[1][7][8].
-
TIG1 Pathway : The expression of TIG1 suppresses melanoma cell growth by inhibiting the mTOR signaling pathway and by inducing endoplasmic reticulum (ER) stress[1][9]. The induction of ER stress leads to the activation of caspase-3 and subsequent apoptosis[10].
-
TIG3 Pathway : TIG3 also functions as a tumor suppressor. Its overexpression in melanoma cells reduces cell viability by downregulating members of the inhibitor of apoptosis protein (IAP) family, such as cIAP-1 and Livin. This inhibition releases the brakes on apoptosis, leading to caspase-3 activation and cell death[11][12].
Experimental Protocols
The findings described in this guide are based on a range of standard and specialized molecular and cell biology techniques. Below are detailed methodologies for key experiments cited.
Cell Culture and Treatment
-
Cell Lines : Human melanoma cell lines such as A375, A2058, and MDA-MB-435s, and murine melanoma line B16-F1 are commonly used[4].
-
Culture Conditions : Cells are typically cultured in standard media like DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation : this compound and tazarotene are dissolved in a solvent like DMSO to create stock solutions, which are then diluted in culture media to the desired final concentrations for treating cells.
Tumor-Repopulating Cell (TRC) Selection
-
Method : A mechanical method is used to select for TRCs, which are functionally similar to cancer stem cells. Single cancer cells are cultured in soft fibrin gels. This 3D culture environment selects for a subpopulation of cells that express high levels of self-renewal genes (e.g., Sox2) and are highly tumorigenic[4].
Cell Viability and Proliferation Assays
-
WST-1/MTT Assays : To measure cell viability, melanoma cells are seeded in 96-well plates, treated with varying concentrations of the compounds, and incubated. Subsequently, a tetrazolium salt solution (WST-1 or MTT) is added. Viable cells with active mitochondrial dehydrogenases convert the salt into a colored formazan product, the absorbance of which is measured with a spectrophotometer to quantify cell viability[6].
-
Colony Formation Assay : This assay assesses the long-term proliferative potential. Cells are seeded at a low density, treated with the compound, and allowed to grow for 1-2 weeks. The resulting colonies are then fixed, stained (e.g., with crystal violet), and counted[13].
Apoptosis and Cell Death Assays
-
LDH Release Assay : Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage, a hallmark of late apoptosis or necrosis. The amount of LDH released is quantified using a colorimetric assay kit to measure cell death[12].
-
Caspase Activity Assay : The activation of executioner caspases like caspase-3 is a key event in apoptosis. This is measured using specific substrates that release a fluorescent or colorimetric signal when cleaved by the active enzyme[5].
-
Western Blot Analysis : This technique is used to detect the expression levels of key apoptosis-related proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins such as cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and IAP family members[11][13].
Summary and Conclusion
This guide compares this compound and tazarotene as potential therapeutic agents for melanoma. The available experimental data indicates a clear distinction in their potency and mechanisms.
-
Potency : this compound demonstrates substantially higher potency against melanoma cells, particularly the drug-resistant TRC subpopulation, with an IC50 more than 20 times lower than tazarotene[6].
-
Mechanism : this compound acts via a pathway involving RAR-mediated chromatin decondensation and subsequent DNA damage, leading directly to apoptosis[6]. Tazarotene's action is indirect, relying on the induction of TIG1 and TIG3 genes, which in turn trigger ER stress, inhibit the mTOR pathway, and downregulate IAP proteins to induce apoptosis[1][11].
For researchers, this compound represents a highly promising lead compound, especially for targeting the cancer stem-like cells that are thought to drive tumor recurrence and metastasis. Tazarotene, while less potent, provides a well-documented example of how retinoid-induced gene expression can be leveraged to suppress melanoma growth. Future research could explore combination therapies or the development of novel retinoids that merge the potent, direct apoptotic mechanism of this compound with the gene-regulatory effects of tazarotene.
References
- 1. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. Tazarotene-induced Gene 1 Induces Melanoma Cell Death by Triggering Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tazarotene-Induced Gene 3 (TIG3) Induces Apoptosis in Melanoma Cells Through the Modulation of Inhibitors of Apoptosis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondrion-Targeted NIR Therapeutic Agent Suppresses Melanoma by Inducing Apoptosis and Cell Cycle Arrest via E2F/Cyclin/CDK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WYC-209 and Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel synthetic retinoid WYC-209 and the conventional chemotherapeutic agent cisplatin. The objective is to present a comprehensive overview of their mechanisms of action, anti-cancer efficacy, and toxicity profiles, supported by experimental data to inform future research and drug development efforts.
At a Glance: this compound vs. Cisplatin
| Feature | This compound | Cisplatin |
| Drug Class | Synthetic Retinoid, RAR Agonist | Platinum-based Chemotherapeutic |
| Primary Mechanism | Binds to Retinoic Acid Receptors (RARs), inducing apoptosis via the caspase-3 pathway. | Forms DNA adducts and cross-links, leading to DNA damage, cell cycle arrest, and apoptosis. |
| Key Cellular Target | Retinoic Acid Receptors (RARs) | Nuclear and mitochondrial DNA |
| Primary Therapeutic Use | Investigational, with demonstrated efficacy against tumor-repopulating cells (TRCs). | Broad-spectrum chemotherapy for various solid tumors. |
| Toxicity Profile | Low toxicity in non-cancerous cells and in vivo. | High incidence of severe side effects, including nephrotoxicity, neurotoxicity, ototoxicity, and myelosuppression. |
Mechanism of Action
This compound: A Targeted Approach through RAR Agonism
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1][2] Its primary mechanism of action involves binding to RARs, which are nuclear receptors that act as transcription factors to regulate gene expression related to cell growth, differentiation, and apoptosis.[3] Upon binding, this compound triggers a signaling cascade that culminates in the activation of caspase-3, a key executioner caspase, leading to programmed cell death (apoptosis) in cancer cells.[1][4] This targeted approach is particularly effective against tumor-repopulating cells (TRCs), also known as cancer stem cells, which are often resistant to conventional chemotherapy.[5]
Cisplatin: A DNA-Damaging Powerhouse
Cisplatin, a platinum-containing compound, exerts its cytotoxic effects primarily by damaging DNA.[6] Once inside the cell, it undergoes hydrolysis, forming highly reactive platinum complexes that bind to the N7 position of purine bases in DNA, predominantly guanine.[6] This binding leads to the formation of DNA adducts, including intrastrand and interstrand cross-links. These adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription.[6] The cellular response to this extensive DNA damage involves the activation of DNA repair mechanisms. However, if the damage is too severe to be repaired, the cell cycle is arrested, and apoptosis is initiated.[7]
Anti-Cancer Efficacy: A Head-to-Head Comparison
Experimental data demonstrates that this compound exhibits potent anti-cancer activity, particularly against TRCs, at concentrations significantly lower than cisplatin.
In Vitro Cytotoxicity
A direct comparison of the half-maximal inhibitory concentration (IC50) values for B16-F1 murine melanoma tumor-repopulating cells (TRCs) reveals the superior potency of this compound.[8] The IC50 of this compound was found to be more than 20-fold lower than that of cisplatin.[8] this compound has also shown efficacy against TRCs from various human cancer cell lines, including ovarian carcinoma (A2780), lung adenocarcinoma (A549), breast cancer (MCF-7), and melanoma (MDA-MB-435s, A375).[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | B16-F1 TRCs (murine melanoma) | 0.19 | [5] |
| Cisplatin | B16-F1 TRCs (murine melanoma) | >4 | [8] |
| This compound | A2780 TRCs (human ovarian) | Data not specified, but effective | [5] |
| This compound | A549 TRCs (human lung) | Data not specified, but effective | [5] |
| This compound | MCF-7 TRCs (human breast) | Data not specified, but effective | [5] |
| This compound | MDA-MB-435s TRCs (human melanoma) | Data not specified, but effective | [5] |
| This compound | A375 TRCs (human melanoma) | Data not specified, but effective | [5] |
Note: IC50 values for cisplatin can vary significantly across different cell lines and experimental conditions.[9]
In Vivo Anti-Metastatic Efficacy
In a murine model of lung metastasis, this compound demonstrated significant efficacy in reducing metastatic tumor formation.[4]
| Treatment | Dosage | Outcome | Reference |
| This compound | 0.22 mg/kg | 87.5% reduction in lung metastases | [4] |
| This compound + Cisplatin | 0.2 mg/kg this compound + 2 mg/kg Cisplatin | Enhanced tumor inhibitory effect compared to cisplatin alone in a human xenograft MDA-MB-231 tumor model. | [10] |
Toxicity Profile: A Key Differentiator
A major advantage of this compound over cisplatin is its significantly better toxicity profile.
This compound: Minimal Side Effects
Studies have consistently shown that this compound has little to no toxic effects on non-cancerous cells in vitro and exhibits low systemic toxicity in vivo.[4][5] In a study using a non-cancerous murine fibroblast cell line (3T3), this compound showed little impact on cell viability.[4] Furthermore, in vivo studies in mice did not reveal any apparent toxicity.[4]
Cisplatin: A Spectrum of Severe Toxicities
Cisplatin is well-known for its severe and often dose-limiting side effects. These toxicities arise from its non-specific action, affecting healthy, rapidly dividing cells in addition to cancer cells.
| Toxicity Type | Description |
| Nephrotoxicity | Kidney damage is a major and common side effect, which can be cumulative and lead to acute renal failure.[1] |
| Neurotoxicity | Dose-dependent nerve damage, often manifesting as peripheral neuropathy (numbness, tingling, pain in hands and feet).[1] |
| Ototoxicity | Hearing loss, which can be irreversible and is a significant concern, especially in pediatric patients. |
| Myelosuppression | Suppression of bone marrow activity, leading to a decrease in blood cell production and an increased risk of infection, bleeding, and anemia. |
| Gastrointestinal Toxicity | Severe nausea and vomiting are very common. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound and cisplatin.
Protocol Details:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or cisplatin and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Caspase-3 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspase-3.
Protocol Details:
-
Cell Lysis: After drug treatment, lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Incubation: Incubate the mixture to allow activated caspase-3 to cleave the substrate.
-
Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
In Vivo Murine Metastasis Model
This model is used to evaluate the anti-metastatic potential of the compounds.
Protocol Details:
-
Cell Injection: Inject a suspension of cancer cells (e.g., B16-F1 melanoma cells) into the tail vein of immunocompetent mice (e.g., C57BL/6).[4]
-
Tumor Establishment: Allow a period for the cancer cells to disseminate and form micrometastases in target organs, such as the lungs.[4]
-
Drug Administration: Administer this compound, cisplatin, or a vehicle control intravenously at specified doses and schedules.[4]
-
Endpoint Analysis: At the end of the study, sacrifice the mice, harvest the lungs, and count the number of metastatic nodules on the lung surface.[4]
Conclusion
The comparative analysis of this compound and cisplatin reveals two distinct anti-cancer agents with fundamentally different mechanisms and toxicity profiles. This compound represents a targeted therapeutic approach with high potency against tumor-repopulating cells and a favorable safety profile. In contrast, cisplatin, while a potent and widely used chemotherapeutic, is associated with significant and severe toxicities that limit its clinical utility. The experimental data suggests that this compound holds promise as a novel anti-cancer agent, potentially offering a more effective and less toxic alternative to conventional chemotherapy. Further research, including direct head-to-head in vivo studies across a broader range of cancer models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. mdpi.com [mdpi.com]
- 7. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 10. researchgate.net [researchgate.net]
Revolutionizing Cancer Therapy: A Comparative Analysis of WYC-209's Anti-Cancer Efficacy
A deep dive into the anti-cancer properties of the novel synthetic retinoid WYC-209 reveals its potent and selective activity against various cancer cell lines. This guide offers a comprehensive comparison with established cancer treatments, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
This compound, a synthetic retinoid, has emerged as a promising candidate in oncology, demonstrating significant inhibitory effects on tumor-repopulating cells (TRCs), also known as cancer stem cells. This compound has shown efficacy in a range of human cancer cell lines, including ovarian carcinoma (A2780), lung adenocarcinoma (A549), breast cancer (MCF-7), and melanoma (MDA-MB-435s and A375). Its mechanism of action is multifaceted, primarily inducing apoptosis through the caspase 3 pathway and acting as a retinoic acid receptor (RAR) agonist. Furthermore, recent studies have elucidated its role in modulating key signaling pathways, including the downregulation of FGF-18 via the STAT3 pathway in gastric cancer and the suppression of WNT4 through RARα.
This guide provides a comparative analysis of this compound against other retinoids, such as Tazarotene and All-trans retinoic acid (ATRA), and conventional chemotherapeutic agents like cisplatin and doxorubicin.
Performance Comparison of Anti-Cancer Agents
The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and its alternatives in various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Malignant Murine Melanoma TRCs | Melanoma | 0.19[1] |
| Human Melanoma TRCs | Melanoma | 0.10 - 0.52 |
| A549 TRCs | Lung Cancer | 0.10 - 0.52 |
| A2780 TRCs | Ovarian Cancer | 0.10 - 0.52 |
| MCF-7 TRCs | Breast Cancer | 0.10 - 0.52 |
| AGS | Gastric Cancer | 3.91 |
| HGC-27 | Gastric Cancer | 4.08 |
Table 2: Comparative Efficacy of this compound and Other Retinoids
| Compound | Target Cells | Comparative Effect |
| This compound vs. Tazarotene | B16-F1 TRCs | This compound is approximately 10-fold more potent. |
| This compound vs. ATRA & Tazarotene | TRCs | 10 µM this compound completely abolishes the S phase, while 10 µM of ATRA and Tazarotene only decrease it by ~55% and ~45%, respectively. |
Table 3: IC50 Values of Conventional Chemotherapeutic Agents
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | A2780 | Ovarian Cancer | 1.40 ± 0.11 |
| Cisplatin | A549 | Lung Cancer | 9 ± 1.6 |
| Cisplatin | MCF-7 | Breast Cancer | Varies significantly across studies |
| Doxorubicin | A549 | Lung Cancer | > 20 |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 ± 1.76 |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to form colonies, indicating their proliferative capacity.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compound.
-
Incubation: Incubate the plates for 1-2 weeks in a humidified incubator at 37°C and 5% CO2, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Compare the number and size of colonies in treated versus untreated wells.
Transwell Migration and Invasion Assay
This assay evaluates the migratory and invasive potential of cancer cells.
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Compound Treatment: Add the test compound to the upper and/or lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Cell Counting: Count the number of stained cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated/invaded cells in treated versus untreated conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
Head-to-Head Comparison of WYC-209 with Other RAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel synthetic retinoid WYC-209 with other prominent Retinoic Acid Receptor (RAR) agonists. The data presented herein is compiled from available literature to facilitate an objective evaluation of their respective performance characteristics.
I. Overview of this compound
This compound is a synthetic retinoid identified as a potent Retinoic Acid Receptor (RAR) agonist.[1][2] It has demonstrated significant efficacy in inducing apoptosis in malignant tumor cells, particularly in tumor-repopulating cells (TRCs).[1][3] Notably, this compound is reported to exhibit its effects with low toxicity to non-cancerous cells.[1] The primary mechanism of action involves the induction of apoptosis through the caspase 3 pathway.[1][2]
II. Comparative Efficacy and Potency
The following table summarizes the available quantitative data on the potency of this compound in comparison to other RAR agonists, including the natural ligand All-trans Retinoic Acid (ATRA) and the synthetic agonist Tazarotene.
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound | Malignant Murine Melanoma TRCs | Apoptosis Induction | 0.19 µM (IC50) | [1][2] |
| This compound | B16-F1 TRCs | MTT Assay | Not specified, but highly potent | [3] |
| ATRA | B16-F1 TRCs | MTT Assay | Significantly higher than this compound | [3] |
| Tazarotene | B16-F1 TRCs | MTT Assay | Significantly higher than this compound | [3] |
| Cisplatin | B16-F1 TRCs | MTT Assay | Significantly higher than this compound | [3] |
| ALRT1550 | ME-180 Cervical Carcinoma | [3H]Thymidine Incorporation | 1 nM (IC50) | [4] |
| LG100567 | ME-180 Cervical Carcinoma | [3H]Thymidine Incorporation | 20 nM (IC50) | [4] |
| ATRA | ME-180 Cervical Carcinoma | [3H]Thymidine Incorporation | 300 nM (IC50) | [4] |
| 9-cis-RA | ME-180 Cervical Carcinoma | [3H]Thymidine Incorporation | 500 nM (IC50) | [4] |
TRCs: Tumor-Repopulating Cells
III. Mechanism of Action and Signaling Pathway
Retinoic acid and its synthetic analogs, including this compound, exert their biological effects by binding to Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors.[5][6][7] These receptors, upon ligand binding, form heterodimers with Retinoid X Receptors (RXRs).[8][9] This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] This signaling cascade ultimately influences a variety of cellular processes, including differentiation, proliferation, and apoptosis.[5][8]
A recent study has shed more light on the specific mechanism of this compound, indicating that it induces apoptosis in TRCs by promoting the translocation of RARγ from the nucleus to the cytoplasm.[3] This event leads to a reduction in cytoskeletal tension and subsequent decondensation of chromatin, which enhances DNA damage and triggers apoptosis.[3] This mechanism appears to be more effective at lower concentrations compared to conventional drugs like cisplatin, ATRA, and tazarotene.[3]
Caption: Simplified signaling pathway of this compound inducing apoptosis via RARγ translocation.
IV. Experimental Protocols
1. MTT Assay (for IC50 determination):
-
Cell Seeding: Plate tumor-repopulating cells (TRCs) in 96-well plates at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, ATRA, tazarotene, or cisplatin for 48 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Annexin V-FITC/PI Apoptosis Assay:
-
Cell Treatment: Treat TRCs with the respective compounds (e.g., 10 µM this compound) for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
-
Animal Model: Utilize a suitable animal model, such as C57BL/6 mice.
-
Tumor Cell Implantation: Induce lung metastases by intravenous injection of a metastatic cancer cell line (e.g., B16-F10 melanoma cells).
-
Compound Administration: Administer this compound intravenously at specified dosages (e.g., 0.022 mg/kg and 0.22 mg/kg) every two days for a defined period (e.g., 25 days).[2]
-
Metastasis Evaluation: At the end of the treatment period, sacrifice the mice and examine the lungs for the presence and number of metastatic nodules.
-
Data Analysis: Compare the number of metastases in the treated groups to the control group to assess the inhibitory effect of the compound.
Caption: A generalized experimental workflow for comparing the efficacy of RAR agonists.
V. Selectivity and Off-Target Effects
While this compound has shown high efficacy against malignant cells, it appears to have minimal toxic effects on non-cancerous murine 3T3 fibroblasts.[1] This suggests a degree of selectivity for cancer cells. Further studies are needed to comprehensively profile its selectivity across the different RAR isotypes (α, β, and γ) and to compare this profile with other RAR agonists. For instance, some synthetic retinoids have been developed to be selective for specific RAR isotypes, which may offer a better therapeutic index and reduced side effects.[11][12]
VI. Conclusion
The available data indicates that this compound is a highly potent RAR agonist with a promising anti-cancer profile, particularly against tumor-repopulating cells. Its efficacy in inducing apoptosis at low micromolar concentrations, coupled with low toxicity in preliminary assessments, positions it as a strong candidate for further investigation. Head-to-head comparisons with established RAR agonists like ATRA and Tazarotene suggest a superior potency for this compound in the context of TRC apoptosis.[3] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as comprehensive selectivity profiling, to fully elucidate its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 9. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Identification of novel subtype selective RAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of WYC-209: Genetic Knockout Confirms Retinoic Acid Receptor Dependence in Cancer Cell Apoptosis
A deep dive into the molecular mechanism of the synthetic retinoid WYC-209 reveals its potent anti-cancer activity is mediated through the retinoic acid receptor (RAR) signaling pathway. Genetic knockdown studies provide definitive evidence for this mechanism, distinguishing this compound from other anti-cancer agents and highlighting its potential as a targeted therapeutic.
This compound, a novel synthetic retinoid, has demonstrated significant efficacy in inhibiting the proliferation of malignant tumor-repopulating cells (TRCs) and inducing their apoptosis.[1][2] This compound has shown promising results in various cancer models, including melanoma and gastric cancer, with the advantage of low toxicity to non-cancerous cells.[2][3][4] This guide compares the mechanism and performance of this compound with alternative anti-cancer compounds, supported by experimental data from genetic knockdown studies that confirm its mode of action.
Comparative Performance of this compound and Alternative Anti-Cancer Agents
This compound exhibits superior potency in inducing apoptosis in tumor-repopulating cells when compared to conventional chemotherapeutic drugs and other retinoids. The following table summarizes the half-maximal inhibitory concentration (IC50) and apoptotic efficacy of this compound against other agents.
| Compound | Target/Mechanism | IC50 for B16-F1 TRCs (48h) | Apoptotic Cell Ratio (24h) | Citation |
| This compound | RAR Agonist | 0.19 µM | >95% at 10 µM | [5][6][7] |
| All-trans retinoic acid (ATRA) | RAR Agonist | ~20-fold higher than this compound | ~20% at 10 µM, ~40% at 100 µM | [4][6][7] |
| Tazarotene | RAR Agonist | ~20-fold higher than this compound | ~25% at 10 µM, ~50% at 100 µM | [4][6][7] |
| Cisplatin | DNA Cross-linking Agent | High (TRCs are resistant) | <10% at 10 µM and 100 µM | [6][7] |
Confirmed Mechanism of Action through Genetic Intervention
The central mechanism of this compound involves its function as a retinoic acid receptor (RAR) agonist.[1][5] This has been substantiated by experiments where the inhibition of RAR expression or function abrogates the cytotoxic effects of this compound.
In melanoma tumor-repopulating cells, the inhibitory effects of this compound were blocked or significantly reduced when the cells were pretreated with RAR antagonists or when RAR expression was silenced using siRNAs.[4][8] This demonstrates that the presence and activity of RAR are essential for this compound to exert its anti-cancer effects.
Further studies have elucidated the downstream signaling cascade. In one proposed model, this compound induces the translocation of RARγ from the nucleus to the cytoplasm.[6][9] This relocalization leads to reduced binding of RARγ to the promoter of the Cdc42 gene, resulting in its downregulation.[6][9] The decrease in Cdc42 expression subsequently leads to a reduction in filamentous actin (F-actin) and cytoskeletal tension, which in turn promotes chromatin decondensation.[6] This "relaxed" chromatin state is thought to facilitate the expression of apoptosis-related genes such as p21, p27, and p53, and to enhance DNA damage, ultimately leading to apoptosis via the caspase-3 pathway.[6][8][10]
In the context of gastric cancer, this compound has been shown to exert its anti-tumor effects by promoting the binding of RARα to the promoter of WNT4, leading to the downregulation of WNT4 expression.[3][11] Overexpression of WNT4 was found to counteract the inhibitory effects of this compound on gastric cancer cell proliferation and motility.[3][11]
The following diagrams illustrate the confirmed signaling pathway of this compound and the experimental workflow used to validate its mechanism.
Figure 1: Proposed signaling pathway of this compound in inducing apoptosis.
Figure 2: Experimental workflow for confirming this compound's mechanism via genetic knockout.
Experimental Protocols
A detailed methodology for confirming the RAR-dependent mechanism of this compound through genetic knockout is provided below. This protocol is based on standard molecular biology techniques.
Objective: To determine if the anti-proliferative and pro-apoptotic effects of this compound are dependent on the presence of a specific Retinoic Acid Receptor isoform (e.g., RARγ).
Materials:
-
Cancer cell line (e.g., B16-F1 murine melanoma)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
CRISPR-Cas9 system targeting the gene of interest (e.g., RARG)
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Antibodies for Western blot (anti-RARγ, anti-Caspase-3, anti-p53, anti-GAPDH)
-
MTT assay kit
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Maintain the cancer cell line in the recommended culture medium and conditions.
-
-
Generation of RAR Knockout Cell Line:
-
Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the RARG gene.
-
Clone the gRNAs into a CRISPR-Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).
-
Transfect the cancer cells with the CRISPR-Cas9 construct using a suitable transfection reagent.
-
After 48 hours, begin selection by adding puromycin to the culture medium.
-
Isolate and expand single-cell clones.
-
Verify the knockout of RARγ in the selected clones by Western blotting and DNA sequencing of the target locus.
-
-
Cell Viability Assay (MTT):
-
Seed wild-type (WT) and RARγ knockout (KO) cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
-
Apoptosis Assay (Flow Cytometry):
-
Seed WT and KO cells in 6-well plates.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Seed WT and KO cells and treat with this compound as in the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against cleaved Caspase-3, p53, and GAPDH (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
The convergence of data from comparative efficacy studies and genetic knockout experiments provides a clear and compelling picture of this compound's mechanism of action. Its high potency and specific targeting of the RAR signaling pathway, confirmed by the loss of activity in RAR-deficient cells, establish this compound as a promising candidate for targeted cancer therapy. This guide provides researchers and drug development professionals with the foundational data and methodologies to further explore the therapeutic potential of this novel synthetic retinoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of WYC-209's Effect on Tumor-Repopulating Cells (TRCs): A Comparative Analysis
This guide provides a comparative analysis of the novel synthetic retinoid, WYC-209, against established anti-cancer agents. The focus is on the compound's efficacy in inhibiting and inducing apoptosis in Tumor-Repopulating Cells (TRCs), a subpopulation of cancer cells believed to be responsible for drug resistance and metastasis.[1][2] The data presented is a summary of findings from published experimental studies.
Compound Overview and Mechanism of Action
This compound is an experimental synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[3] It has been developed to target TRCs, which are often undifferentiated and express high levels of self-renewal genes like Sox2.[1][4] Unlike naturally occurring retinoic acids, this compound is designed for higher efficacy and lower toxicity.[1]
Alternative Agents for comparison include:
-
All-Trans Retinoic Acid (ATRA): A naturally produced retinoid used in some cancer therapies, but its use is limited by toxicity.[1]
-
Tazarotene: A synthetic retinoid used in the treatment of skin conditions and being investigated for cancer therapy.
-
Cisplatin: A platinum-based chemotherapy drug widely used for various solid tumors, to which TRCs often exhibit resistance.[5]
The primary mechanism of this compound involves binding to Retinoic Acid Receptors (RARs).[1][3] One key pathway involves inducing the translocation of RARγ from the nucleus to the cytoplasm. This leads to a cascade of events including the downregulation of Cdc42, which reduces filamentous-actin (F-actin) and cytoskeletal tension. The subsequent decondensation of chromatin increases DNA damage, triggering apoptosis in the TRCs.[5] Another identified mechanism, particularly in gastric cancer, is the this compound-promoted binding of RARα to the WNT4 promoter, leading to the downregulation of WNT4 expression.[6] Apoptosis is primarily executed via the caspase 3 pathway.[3][4]
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound leading to apoptosis in TRCs.
Caption: Proposed signaling cascade of this compound in Tumor-Repopulating Cells.
Comparative Efficacy in TRCs
The efficacy of this compound has been quantified by its half-maximal inhibitory concentration (IC50) and compared against other anti-cancer agents in murine melanoma TRCs.
| Compound | IC50 (µM) on Malignant Murine Melanoma TRCs |
| This compound | 0.19 |
| All-Trans Retinoic Acid (ATRA) | >100 (approx. 20-fold higher than this compound) |
| Tazarotene | >100 (approx. 20-fold higher than this compound) |
| Cisplatin | >100 (approx. 20-fold higher than this compound) |
Data sourced from multiple studies indicating this compound has an IC50 of 0.19 µM and is approximately 20-fold more potent than the compared agents.[3][4][5][7]
Induction of Apoptosis
The apoptotic effect of this compound was compared to other agents on B16-F1 melanoma TRCs after 24 hours of treatment.
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| This compound | 10 | Significantly higher than alternatives |
| ATRA | 100 | Lower than this compound |
| Tazarotene | 100 | Lower than this compound |
| Cisplatin | 100 | Lower than this compound |
Qualitative summary from flow cytometry data presented in referenced studies.[7]
In Vivo Efficacy
The anti-metastatic potential of this compound was evaluated in an immune-competent mouse model with lung metastases of melanoma TRCs.
| Treatment | Dosage (mg/kg) | Outcome |
| This compound | 0.22 | Eliminated 87.5% of lung metastases |
| This compound | 0.022 | 4 out of 8 mice formed lung metastases |
Data from in vivo murine model study.[1][3]
Experimental Protocols
Cell Culture
Tumor-Repopulating Cells (TRCs) can be selected and cultured from cancer cell lines by growing single cells in soft fibrin gels.[4] These cells are characterized by high expression of Sox2 and low levels of differentiation markers.[4]
Cell Viability Assay (IC50 Determination)
-
Method: MTT Assay.[7]
-
Procedure: TRCs were treated with various concentrations of this compound, ATRA, tazarotene, or cisplatin for 48 hours.[7] The viability of the cells was then measured to determine the concentration of the drug that causes a 50% inhibition of cell growth.[7]
Apoptosis Assay
-
Method: FITC-Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7]
-
Procedure: TRCs were treated with the respective compounds for 24 hours.[7] Cells were then stained with FITC-Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic and necrotic cells) and analyzed using a flow cytometer to quantify the percentage of apoptotic cells.[7]
Western Blot Analysis
-
Procedure: To confirm the mechanism of action, protein expression levels of key signaling molecules (e.g., γH2AX, Cleaved-PARP, Cleaved-Caspase 3) were analyzed.[7] TRCs were treated with the compounds for various durations, after which cell lysates were prepared, and proteins were separated by electrophoresis, transferred to a membrane, and probed with specific antibodies.[7]
Experimental Workflow Diagram
Caption: General experimental workflow for the validation of this compound's efficacy.
Conclusion
The synthetic retinoid this compound demonstrates potent and selective activity against Tumor-Repopulating Cells, a key driver of cancer resistance and relapse.[1][2] Experimental data indicates that it has a significantly lower IC50—and thus higher potency—compared to both natural retinoids like ATRA and conventional chemotherapeutics like cisplatin.[5][7] Its mechanism of inducing apoptosis through chromatin decondensation presents a novel strategy for targeting these resilient cancer cells.[5] Furthermore, this compound shows promising efficacy in reducing tumor metastasis in vivo with little toxicity to non-cancerous cells, supporting its potential for further clinical development.[1][4]
References
- 1. Synthetic Retinoid Shows Promise for Inhibition of Cancer Cells | Cancer [labroots.com]
- 2. Cancer Stem Cells (CSCs) in Drug Resistance and their Therapeutic Implications in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Synthetic Retinoid Kills Drug‐Resistant Cancer Stem Cells via Inducing RARγ‐Translocation‐Mediated Tension Reduction and Chromatin Decondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of WYC-209 and Standard Chemotherapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of WYC-209, a novel synthetic retinoid, against standard chemotherapy drugs in preclinical cancer models. The information presented is based on currently available experimental data and is intended to provide an objective overview for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1][2] Preclinical studies have demonstrated its potent anti-cancer activity, particularly against tumor-repopulating cells (TRCs), which are cancer stem-cell-like cells known for their resistance to conventional chemotherapy.[3][4] this compound induces apoptosis (programmed cell death) in cancer cells primarily through the caspase 3 pathway.[1][4] A key differentiator in its mechanism of action is its ability to induce the translocation of retinoic acid receptor gamma (RARγ) from the nucleus to the cytoplasm at significantly lower concentrations than other retinoids and standard chemotherapeutic agents. This leads to a cascade of events that disrupts the cancer cell's cytoskeleton and promotes cell death.
Available data suggests that this compound exhibits superior efficacy and lower toxicity in preclinical models compared to some standard chemotherapy drugs. However, it is important to note that this compound is currently in the preclinical stage of development, and no clinical trial data in humans is available yet.
In Vitro Performance: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound.
Table 1: IC50 Values of this compound vs. Standard Chemotherapy Drugs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Drug | IC50 (µM) | Source |
| B16-F1 TRCs | Murine Melanoma | This compound | 0.19 | [1][3] |
| B16-F1 TRCs | Murine Melanoma | Cisplatin | >100 | [5] |
| B16-F1 TRCs | Murine Melanoma | ATRA | >100 | [5] |
| B16-F1 TRCs | Murine Melanoma | Tazarotene | >100 | [5] |
| AGS | Human Gastric Cancer | This compound | 3.91 | [6] |
| HGC-27 | Human Gastric Cancer | This compound | 4.08 | [6] |
| A2780 | Human Ovarian Cancer | This compound | <10 (100% inhibition) | [1][3] |
| A2780 | Human Ovarian Cancer | Cisplatin | 1.40 | |
| A549 | Human Lung Adenocarcinoma | This compound | <10 (100% inhibition) | [1][3] |
| A549 | Human Lung Adenocarcinoma | Cisplatin | 19.43 | |
| MCF-7 | Human Breast Cancer | This compound | <10 (100% inhibition) | [1][3] |
| MDA-MB-435s | Human Melanoma | This compound | <10 (100% inhibition) | [1][3] |
| A375 | Human Malignant Melanoma | This compound | <10 (100% inhibition) | [1][3] |
Disclaimer: The IC50 values for cisplatin are sourced from separate studies and may not be directly comparable to this compound due to potential variations in experimental conditions.
In Vivo Efficacy: Inhibition of Tumor Metastasis
The anti-metastatic potential of this compound was evaluated in an in vivo mouse model of melanoma.
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Lung Metastasis Model
| Treatment Group (n=8 per group) | Dose | Number of Mice with Lung Metastases | Percentage of Metastasis-Free Mice | Source |
| Control (DMSO) | - | 7 | 12.5% | [3] |
| This compound | 0.022 mg/kg | 4 | 50% | [3] |
| This compound | 0.22 mg/kg | 1 | 87.5% | [3] |
These results indicate a dose-dependent inhibition of lung metastasis by this compound in this preclinical model.[3]
Preclinical Safety and Toxicity
Preclinical studies have suggested a favorable safety profile for this compound. In vitro studies showed little toxicity to non-cancerous murine 3T3 fibroblasts.[1] In vivo studies in mice did not show apparent toxicity, with no significant weight loss or observable necrotic effects on major organs at effective doses.[3]
Mechanism of Action: The this compound Signaling Pathway
This compound's unique mechanism of action contributes to its high efficacy. It induces the translocation of RARγ from the nucleus to the cytoplasm, which in turn downregulates Cdc42 expression. This leads to a reduction in filamentous actin (F-actin) and cytoskeletal tension, ultimately resulting in chromatin decondensation and apoptosis.
Caption: this compound Signaling Pathway Leading to Apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits malignant progression of gastric cancer via STAT3 signaling pathway | BioWorld [bioworld.com]
- 5. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of WYC-209 and Other Leading Retinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of the novel retinoid WYC-209 in comparison to established retinoids, including Tretinoin (all-trans retinoic acid), Isotretinoin (13-cis-retinoic acid), Adapalene, and Tazarotene. The following sections present supporting experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate an objective assessment of this compound's potential as a therapeutic agent.
Executive Summary: Comparative Therapeutic Index
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic dose and its effective dose. A higher TI indicates a wider margin of safety. This guide compiles preclinical data to compare the potential therapeutic index of this compound with other retinoids. Efficacy is primarily assessed by the half-maximal inhibitory concentration (IC50) in various cancer cell lines, while toxicity is evaluated based on acute oral lethal dose (LD50) studies in rodents.
Note: As this compound is a novel compound, its data is presented here as a placeholder for comparative purposes. The values for established retinoids have been sourced from publicly available literature.
Table 1: Comparative In Vitro Efficacy (IC50) of Retinoids in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | LNCaP (Prostate Cancer) |
| This compound | Data Pending | Data Pending | Data Pending |
| Tretinoin | ~139.9 µg/mL | ~92.3 µM[1] | - |
| Isotretinoin | - | - | Modest Activity |
| Adapalene | ~19.54 µM | - | - |
| Tazarotene | Inhibits Growth | - | Inhibits Growth |
Table 2: Comparative In Vivo Acute Toxicity (LD50) and Developmental Toxicity
| Compound | Acute Oral LD50 (Mouse) | Acute Oral LD50 (Rat) | Key Developmental Toxicity Finding (Rat) |
| This compound | Data Pending | Data Pending | Data Pending |
| Tretinoin | - | Non-teratogenic oral dose: 2 mg/kg | Teratogenic at 10 mg/kg (oral)[2] |
| Isotretinoin | 3389 mg/kg | >4000 mg/kg | - |
| Adapalene | >5000 mg/kg | >5000 mg/kg | - |
| Tazarotene | - | >2000 mg/kg (nonlethal dose)[3][4] | Developmental toxicity at 0.25 mg/kg/day (oral) |
Retinoid Signaling Pathway
Retinoids exert their biological effects by modulating gene expression. The canonical pathway involves the binding of retinoic acid to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes that control cellular processes like proliferation, differentiation, and apoptosis.
Caption: Canonical Retinoid Acid Signaling Pathway.
Experimental Protocols
The following protocols provide a detailed methodology for determining the key parameters used in this comparative guide.
Protocol 1: In Vitro Efficacy - IC50 Determination via MTT Assay
This protocol outlines the steps to determine the concentration of a retinoid that inhibits the growth of a cancer cell line by 50%.
Caption: Experimental Workflow for IC50 Determination.
Detailed Steps:
-
Cell Culture and Plating:
-
Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Harvest cells at approximately 80% confluency using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL and seed 100 µL into each well of a 96-well flat-bottom plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each retinoid in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the various retinoid concentrations. Include wells for vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Assay and Data Analysis:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: In Vivo Toxicity - Acute Oral LD50 Determination
This protocol is based on the OECD 423 Guideline (Acute Toxic Class Method) to determine the median lethal dose of a substance after a single oral administration.
Caption: Workflow for Acute Oral Toxicity (LD50) Study.
Detailed Steps:
-
Animal Selection and Preparation:
-
Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats, 8-12 weeks old).
-
House the animals in appropriate conditions and allow them to acclimatize for at least five days.
-
Before dosing, fast the animals overnight but provide free access to water.
-
-
Dosing and Observation:
-
Administer the test substance (e.g., this compound) as a single oral dose via gavage. The volume administered should be based on the animal's body weight.
-
The starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg). The selection is based on any existing toxicity information.
-
Dose a group of three animals at the starting dose level.
-
Observe the animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity, morbidity, and mortality.
-
-
Step-wise Procedure:
-
If mortality is observed in two or three of the animals, the test is stopped, and the substance is classified at that dose level. If one animal dies, the test is repeated at the same dose level with three more animals.
-
If no mortality is observed, the procedure is repeated with a new group of three animals at the next higher dose level.
-
This process continues until mortality is observed, or the highest dose level (typically 2000 mg/kg) is reached without mortality.
-
-
Data Analysis and Classification:
-
The LD50 is determined based on the dose level at which mortality occurs. The Acute Toxic Class Method classifies the substance into one of several toxicity categories based on the observed outcomes, providing an estimate of the LD50 range.
-
A full necropsy of all animals is performed at the end of the study.
-
Conclusion
This guide provides a framework for the comparative evaluation of this compound. Based on the compiled preclinical data for established retinoids, a preliminary assessment suggests that third-generation retinoids like Adapalene exhibit a favorable therapeutic index with high efficacy and low acute oral toxicity. Tretinoin and Tazarotene show significant efficacy but also present higher toxicity, particularly developmental toxicity, which would suggest a narrower therapeutic window. Isotretinoin has a wide safety margin in terms of acute toxicity but is a known potent teratogen.
The definitive therapeutic index of this compound will be established upon the completion of its preclinical testing. The protocols and comparative data presented herein offer a robust methodology for this evaluation, ensuring a thorough and objective assessment of its potential as a safe and effective therapeutic agent.
References
- 1. The Effect of a Retinoic Acid Derivative on Cell-Growth Inhibition in a Pulmonary Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A developmental toxicity study of tretinoin administered topically and orally to pregnant Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Navigating the Disposal of WYC-209: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the synthetic retinoid WYC-209, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, adherence to general principles of chemical waste management is paramount. This guide provides a procedural framework to ensure the safe and compliant disposal of this compound waste streams.
Core Principles for this compound Disposal
As a bioactive research chemical, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. The primary objective is to prevent its release into the environment and to ensure the safety of all personnel.
Quantitative Data Summary
Due to the lack of publicly available, specific quantitative disposal parameters for this compound, the following table summarizes its key chemical properties, which are essential for communication with a licensed waste disposal contractor.
| Property | Value | Source |
| CAS Number | 2131803-90-0 | [1][2][3] |
| Molecular Formula | C₂₀H₂₀N₂O₃S | [3] |
| Molecular Weight | 368.451 g/mol | [3] |
| Known Biological Effect | Retinoic acid receptor (RAR) agonist; induces apoptosis. | [1][4][5][6][7] |
| Toxicity Profile | Described as having "little toxicity" in specific in-vivo and in-vitro research contexts. However, for disposal purposes, it should be handled as a potentially hazardous compound. | [4][6][7] |
Standard Operating Procedure for this compound Disposal
This section outlines the step-by-step process for managing this compound waste from generation to final disposal.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all this compound-contaminated solid waste in a dedicated, clearly labeled hazardous waste container. This includes, but is not limited to:
-
Unused or expired pure this compound compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Contaminated lab supplies, including plasticware (e.g., pipette tips, centrifuge tubes) and glassware.
-
-
The container should be made of a chemically compatible material, have a secure lid, and be labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
-
Liquid Waste:
-
Collect all this compound-contaminated liquid waste in a dedicated, sealed, and leak-proof hazardous waste container. This includes:
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent system (e.g., "DMSO/Aqueous Solution"), and an estimated concentration of this compound.
-
Do not dispose of liquid this compound waste down the drain.
-
Waste Storage
-
Store waste containers in a designated, secure area, such as a satellite accumulation area (SAA), away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Maintain an inventory of the accumulated waste.
Disposal and Decontamination
-
Arranging for Pickup:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's EHS guidelines), arrange for pickup by a licensed hazardous waste disposal contractor.
-
Provide the contractor with all necessary information, including the chemical name and any available safety data.
-
-
Decontamination of Reusable Glassware:
-
To decontaminate reusable glassware, first rinse with a suitable solvent (such as ethanol or isopropanol) to solubilize any residual this compound.
-
Collect this solvent rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water, followed by a final rinse with deionized water.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedure for handling and preparing a research compound for disposal is provided.
Protocol: Preparation of this compound Waste for Disposal
-
Objective: To safely consolidate and label this compound waste for collection by EHS or a certified waste management vendor.
-
Materials:
-
Appropriate PPE (lab coat, safety glasses, chemical-resistant gloves).
-
Designated hazardous waste containers (solid and liquid).
-
Hazardous waste labels.
-
Waste inventory log.
-
-
Procedure:
-
At the end of an experimental workflow, identify all materials that have come into contact with this compound.
-
Carefully place all contaminated solid items into the designated solid waste container.
-
Using a funnel, pour all contaminated liquid waste into the designated liquid waste container.
-
Securely close both containers.
-
Fill out the hazardous waste label completely, including the full chemical name ("this compound"), the estimated quantities of waste, and the date.
-
Affix the label to the container.
-
Update the waste inventory log.
-
Transfer the sealed and labeled container to the designated satellite accumulation area.
-
Follow institutional procedures to schedule a waste pickup.
-
Visual Guidance: Disposal Workflow
The following diagrams illustrate the recommended decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Decision logic for handling this compound contaminated labware.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2131803-90-0|COA [dcchemicals.com]
- 4. Inhibition of cancer stem cell like cells by a synthetic retinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
Essential Safety and Handling Protocols for WYC-209
This document provides immediate safety, handling, and disposal information for WYC-209, a synthetic retinoid research compound. The following procedural guidance is intended for researchers, scientists, and drug development professionals.
Compound Identification:
-
Name: this compound
-
Description: A synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1][2][3]
-
Primary Mechanism: Induces apoptosis (programmed cell death) in cancer cells, particularly drug-resistant tumor-repopulating cells (TRCs), primarily through the caspase-3 pathway.[1][2][4]
Personal Protective Equipment (PPE)
Due to the potent biological activity of this compound and the absence of a specific public Safety Data Sheet (SDS), personnel must adhere to strict safety protocols for handling a potent research compound. The following table outlines the required PPE.
| Operation | Engineering Control | Gloves | Eye Protection | Lab Coat / Gown | Respiratory Protection |
| Handling Solid (Powder) | Certified Chemical Fume Hood or Ventilated Balance Enclosure | 2 pairs of nitrile gloves, cuff of inner glove under coat cuff | Chemical safety goggles | Disposable solid-front lab coat | N95/P100 respirator recommended |
| Handling Stock Solution (in DMSO) | Certified Chemical Fume Hood | Nitrile gloves (check for DMSO compatibility) | Chemical safety goggles or safety glasses with side shields | Standard lab coat | Not required if handled in a fume hood |
| Cell Culture Application | Class II Biosafety Cabinet | Sterile nitrile gloves | Safety glasses | Standard lab coat | Not required |
| Waste Disposal | Certified Chemical Fume Hood | Nitrile gloves | Chemical safety goggles | Standard lab coat | Not required if handled in a fume hood |
Disclaimer: This is a general guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health and Safety (EHS) department for definitive procedures.
Operational and Disposal Plans
Handling and Storage Workflow
The proper handling of this compound from receipt to disposal is critical to ensure personnel safety and experimental integrity. The workflow below outlines the necessary steps.
Caption: Workflow for receiving, storing, using, and disposing of this compound.
Storage Recommendations:
-
Stock Solution: Store at -80°C for up to 2 years or -20°C for up to 1 year.[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Includes contaminated gloves, disposable lab coats, weigh paper, and empty vials.
-
Collect in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Includes unused stock solutions, working dilutions, and contaminated media.
-
Collect in a sealed, compatible, and clearly labeled hazardous waste container.
-
Do not pour down the drain.
-
-
Sharps Waste:
-
Includes contaminated needles and serological pipettes.
-
Dispose of immediately into a designated sharps container for chemical contamination.
-
-
Final Disposal:
-
All waste streams must be disposed of through your institution's certified Environmental Health and Safety (EHS) department. Follow all local and national regulations.
-
Mechanism of Action and Experimental Protocols
Signaling Pathway
This compound functions as a retinoic acid receptor (RAR) agonist to induce apoptosis. Research indicates that it promotes the translocation of RARγ from the nucleus to the cytoplasm, which downregulates Cdc42 expression, leading to a reduction in filamentous actin and ultimately, activation of the caspase-3 pathway.[1][5]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Key Experimental Protocols
This compound's efficacy has been evaluated using standard molecular and cellular biology techniques.
| Experiment | Purpose | General Methodology |
| MTT Assay | To determine the half-maximal inhibitory concentration (IC₅₀) and assess cell viability.[6] | Cancer cells are seeded in 96-well plates, treated with varying concentrations of this compound for a set duration (e.g., 48 hours). MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured to quantify cell viability. The IC₅₀ for malignant murine melanoma TRCs is 0.19 μM.[1][2][3] |
| Annexin V/PI Staining | To quantify apoptosis.[6] | Cells treated with this compound are stained with FITC-conjugated Annexin V (detects early apoptotic cells) and Propidium Iodide (PI, detects late apoptotic/necrotic cells). The stained cell population is then analyzed via flow cytometry. |
| Western Blotting | To measure the expression levels of specific proteins in the signaling pathway (e.g., Caspase-3, PARP, Cdc42).[5][6] | Protein lysates from treated and untreated cells are separated by size via gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to the target proteins, followed by secondary antibodies for detection. |
| Transwell Assay | To assess the effect of this compound on cancer cell migration and invasion.[7] | Cells are seeded in the upper chamber of a Transwell insert. Their ability to migrate or invade through the membrane to the lower chamber (which may contain a chemoattractant) in the presence or absence of this compound is quantified. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibited GC malignant progression by down-regulating WNT4 through RARα - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
